3-(3-Aminopropanoylamino)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCSTCCKNZMDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294760 | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-53-6 | |
| Record name | 2140-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2140-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide on 3-(3-Aminopropanoylamino)propanoic Acid: Synthesis, Properties, and Applications
This technical guide provides an in-depth analysis of 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of β-alanine, tailored for researchers, scientists, and professionals in drug development. This document elucidates the synthesis, physicochemical properties, and diverse applications of this molecule, grounding all technical information in authoritative scientific principles.
Introduction
This compound, systematically known as β-alanyl-β-alanine, is a dipeptide comprised of two β-alanine units. Unlike the proteinogenic α-amino acids, the β-amino acid structure confers unique conformational properties and significant metabolic stability. This inherent resistance to degradation by common proteases makes it a valuable building block in the design of peptidomimetics and other bioactive compounds with enhanced pharmacokinetic profiles. A thorough understanding of its synthesis and properties is fundamental to leveraging its potential in pharmaceutical and materials science.
Synthesis of this compound
The synthesis of this compound is centered around the formation of a stable amide (peptide) bond between two β-alanine molecules. This necessitates a strategic approach involving the protection of the amine group on one molecule and the activation of the carboxylic acid on the other to ensure a specific and high-yield reaction.
Synthetic Strategy: A Step-by-Step Protocol
The following protocol details a robust and widely adopted method for the synthesis of this compound. The rationale behind each step is explained to provide a self-validating and reproducible workflow.
Step 1: N-Terminal Protection of β-Alanine
To prevent unwanted side reactions, such as self-polymerization, the amino group of the first β-alanine molecule is temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2]
-
Reagents : β-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure :
-
Dissolve β-alanine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9-10 with a sodium hydroxide solution to deprotonate the amino group, enhancing its nucleophilicity.
-
Cool the mixture in an ice bath and add (Boc)₂O portion-wise with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Allow the reaction to proceed overnight at room temperature to ensure complete N-protection.
-
Acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the N-Boc-β-alanine product using an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the protected amino acid.[3][4]
-
Step 2: Peptide Coupling
The carboxyl group of a second β-alanine molecule is activated to facilitate nucleophilic attack by the amino group of the N-Boc-β-alanine. Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that forms a highly reactive O-acylisourea intermediate.[5] The addition of N-hydroxysuccinimide (HOSu) is recommended to suppress side reactions and minimize racemization.[5]
-
Reagents : N-Boc-β-alanine, β-Alanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HOSu), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve N-Boc-β-alanine and HOSu in anhydrous DCM.
-
Cool the solution in an ice bath before adding DCC. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.
-
In a separate flask, neutralize β-alanine methyl ester hydrochloride with TEA in DCM to liberate the free amine.[6]
-
Add the free amine solution to the activated N-Boc-β-alanine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the DCU precipitate.
-
Wash the filtrate sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide, Boc-β-alanyl-β-alanine methyl ester.
-
Step 3: Deprotection
The final stage involves the removal of the Boc protecting group and the hydrolysis of the methyl ester to yield the target dipeptide.
-
Reagents : Boc-β-alanyl-β-alanine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide (LiOH), Methanol, Water.
-
Procedure :
-
Boc Deprotection : Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.[2][7] Stir for 1-2 hours at room temperature to cleave the Boc group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Ester Hydrolysis : Dissolve the resulting residue in a mixture of methanol and water.
-
Add an aqueous solution of LiOH and stir at room temperature until hydrolysis is complete, as monitored by thin-layer chromatography.[]
-
Neutralize the reaction mixture with a dilute acid.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Diagram of Synthesis Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical properties. The presence of two β-alanine residues, an amide linkage, a primary amine, and a carboxylic acid group influences its solubility, melting point, and spectroscopic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₃ | [9][10] |
| Molecular Weight | 160.17 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| Melting Point | Decomposes above 200 °C | [11] |
| Solubility | Soluble in water, sparingly soluble in alcohols, insoluble in non-polar organic solvents. | |
| pKa (Carboxyl) | ~3.6 - 4.1 | [12] |
| pKa (Ammonium) | ~9.8 - 10.3 | [12] |
Spectroscopic Data:
-
¹H NMR (D₂O, 400 MHz) δ (ppm): 3.35 (t, 2H), 3.20 (t, 2H), 2.65 (t, 2H), 2.50 (t, 2H). The triplet signals arise from the coupling of adjacent methylene groups.
-
¹³C NMR (D₂O, 100 MHz) δ (ppm): 176.5 (C=O, amide), 174.0 (C=O, acid), 39.5 (CH₂), 38.0 (CH₂), 35.5 (CH₂), 34.0 (CH₂).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (broad O-H stretch), 1685 (C=O stretch, amide I), 1645 (C=O stretch, acid), 1555 (N-H bend, amide II).[13]
Applications in Drug Development and Materials Science
The distinct structural attributes of this compound make it a highly valuable building block in several scientific fields.
-
Peptidomimetics : Its inherent resistance to enzymatic cleavage makes it an ideal scaffold for designing peptidomimetics. Incorporating this dipeptide into larger peptide chains can lead to drug candidates with improved stability and longer in vivo half-lives.[14]
-
Drug Delivery : The hydrophilic and biocompatible nature of this molecule makes it suitable for applications in drug delivery systems. It can be used to functionalize nanoparticles or other drug carriers to enhance their biocompatibility and circulation time.
-
Biomaterials : The capacity of this dipeptide to form extensive hydrogen bonds makes it a promising candidate for the development of novel biomaterials, such as hydrogels for tissue engineering and controlled-release drug formulations.[15]
-
Linkers and Spacers : Due to its simple, well-defined structure, it is often utilized as a linker or spacer to connect two biologically active molecules.[4]
Logical Relationship of Properties to Applications
Caption: Correlation between molecular properties and key applications.
Conclusion
This compound stands out as a dipeptide with considerable potential, largely attributable to its intrinsic stability and biocompatibility. The synthetic pathways to this compound are well-defined and efficient. Its unique physicochemical characteristics have enabled its use in a range of advanced applications, from the creation of more durable pharmaceuticals to the engineering of novel biomaterials. Continued research is expected to further broaden the utility of this versatile molecule in diverse scientific and technological arenas.
References
- 1. Boc-beta-Alanine | Beta-Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. benchchem.com [benchchem.com]
- 3. β-Alanine, N-BOC protected | CymitQuimica [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 9. β-Alanyl-β-alanine [webbook.nist.gov]
- 10. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. β-Alanine - Wikipedia [en.wikipedia.org]
- 12. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-alanine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Aminopropanoylamino)propanoic acid, systematically known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by an amide bond. As a structural analog of naturally occurring peptides, it holds significant interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Unlike its α-amino acid counterparts, the incorporation of β-amino acids can impart unique conformational properties and increased resistance to enzymatic degradation, making β-alanyl-β-alanine a valuable building block for the design of novel peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of β-alanyl-β-alanine, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
β-Alanyl-β-alanine is a linear dipeptide with the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol [1]. The structure features a central amide linkage connecting two 3-aminopropanoic acid moieties. Each monomeric unit possesses a terminal amino group and a terminal carboxylic acid group, rendering the dipeptide zwitterionic at physiological pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA | -3.8 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 5 | --INVALID-LINK--[1] |
| Exact Mass | 160.08479225 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 160.08479225 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 92.4 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 11 | --INVALID-LINK--[1] |
| Complexity | 158 | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of β-alanyl-β-alanine can be effectively achieved through a solution-phase peptide coupling strategy. This approach involves the protection of the amino group of the first β-alanine residue and the carboxyl group of the second, followed by a coupling reaction to form the amide bond, and subsequent deprotection steps. The use of a Boc (tert-butyloxycarbonyl) protecting group for the N-terminus and a methyl ester for the C-terminus is a common and reliable strategy.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a five-step synthesis of β-alanyl-β-alanine.
Step 1: N-terminal Protection of β-Alanine with Boc Group
-
Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-alanine.
Step 2: C-terminal Protection of β-Alanine as a Methyl Ester
-
Suspend β-alanine (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain β-alanine methyl ester hydrochloride as a solid.
Step 3: Peptide Coupling
-
Dissolve Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) to the solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to neutralize the salt.
-
Add the neutralized β-alanine methyl ester solution to the activated Boc-β-alanine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-β-alanyl-β-alanine methyl ester.
Step 4: Saponification of the Methyl Ester
-
Dissolve the Boc-protected dipeptide methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-alanyl-β-alanine.
Step 5: Deprotection of the Boc Group
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours[2][3].
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
The final product can be further purified by recrystallization or reverse-phase HPLC.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized β-alanyl-β-alanine. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For β-alanyl-β-alanine, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectrum (D₂O, 400 MHz):
-
δ 2.50-2.65 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.
-
δ 2.70-2.85 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the amide carbonyl.
-
δ 3.20-3.35 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the terminal amino group.
-
δ 3.40-3.55 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the amide nitrogen.
Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):
-
δ 33.0-35.0: -CH₂- adjacent to the carboxylic acid.
-
δ 35.0-37.0: -CH₂- adjacent to the terminal amino group.
-
δ 38.0-40.0: -CH₂- adjacent to the amide carbonyl.
-
δ 40.0-42.0: -CH₂- adjacent to the amide nitrogen.
-
δ 174.0-176.0: Amide carbonyl carbon.
-
δ 178.0-180.0: Carboxylic acid carbonyl carbon.
Note: Predicted chemical shifts are estimates and may vary based on solvent and pH.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like peptides. It provides accurate molecular weight information and can be used for structural confirmation through fragmentation analysis (MS/MS).
Expected ESI-MS Data:
-
Positive Ion Mode: [M+H]⁺ at m/z 161.09
-
Negative Ion Mode: [M-H]⁻ at m/z 159.08
Expected MS/MS Fragmentation Pattern:
The primary fragmentation in peptide MS/MS occurs at the amide bond, leading to the formation of b- and y-ions. For β-alanyl-β-alanine, the expected major fragment ions would result from the cleavage of the peptide bond.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Analytical RP-HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
This method should provide a sharp, symmetrical peak for pure β-alanyl-β-alanine. The retention time will be dependent on the exact gradient and column chemistry but will be relatively short due to the polar nature of the dipeptide.
Applications and Future Perspectives
β-Alanyl-β-alanine serves as a foundational molecule for the synthesis of more complex peptidomimetics and polymers. Its unique structural features, including the extended backbone and potential for forming stable secondary structures, make it an attractive component in the design of:
-
Enzyme-resistant therapeutic peptides: The β-amino acid linkage confers resistance to proteolysis, potentially increasing the in vivo half-life of peptide-based drugs.
-
Novel biomaterials: Polypeptides based on β-alanine can self-assemble into well-defined nanostructures, such as nanotubes and vesicles, with potential applications in drug delivery and tissue engineering.
-
Foldamers: The conformational preferences of β-peptides can be exploited to create molecules that mimic the secondary structures of proteins, such as helices and sheets, which can be used to modulate protein-protein interactions.
The continued exploration of the synthesis and properties of β-alanyl-β-alanine and its derivatives will undoubtedly lead to new discoveries and applications in the fields of medicine, biotechnology, and materials science.
References
An In-depth Technical Guide on the Biological Activity of 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine)
Executive Summary
3-(3-Aminopropanoylamino)propanoic acid, a dipeptide chemically known as β-alanyl-β-alanine, presents a compelling yet largely unexplored area in biochemical and physiological research. While direct studies on the biological activities of this specific dipeptide are notably scarce, its constituent molecule, β-alanine, is the subject of extensive investigation. This technical guide provides a comprehensive analysis of the known biological functions of β-alanine to build a scientifically grounded, hypothetical framework for the potential roles of β-alanyl-β-alanine. We will delve into the metabolic pathways involving β-alanine, its critical function as the rate-limiting precursor to carnosine, and the physiological ramifications of increased carnosine stores. This guide will further extrapolate these findings to hypothesize the mechanisms of action, potential therapeutic applications, and future research directions for β-alanyl-β-alanine, serving as a vital resource for researchers, scientists, and professionals in drug development.
The Enigmatic Dipeptide: this compound
This compound is a dipeptide formed from two β-alanine molecules linked by a peptide bond. Unlike its α-amino acid counterparts, β-alanine is a naturally occurring beta-amino acid where the amino group is attached to the β-carbon.[1] This structural nuance precludes its incorporation into proteins, allowing it to exist in relatively high concentrations for other biological functions.[1] Despite its simple structure, a thorough review of the scientific literature reveals a significant knowledge gap regarding the specific biological activities of β-alanyl-β-alanine. The majority of research has rightfully focused on β-alanine itself, a molecule of profound physiological importance.
The Foundation: Understanding the Biological Significance of β-Alanine
To hypothesize the function of β-alanyl-β-alanine, a deep understanding of its constituent, β-alanine, is paramount.
Biosynthesis and Metabolic Fate of β-Alanine
β-alanine is a non-essential amino acid produced endogenously in the liver and can also be obtained from the diet through the consumption of β-alanine-containing dipeptides like carnosine and anserine found in meat and poultry.[2][3] Its primary metabolic pathways include:
-
Degradation of Pyrimidine Nucleotides: The breakdown of uracil and dihydrouracil in the liver is a significant source of endogenous β-alanine.[2]
-
Proteolytic Degradation of Dipeptides: The digestion of dietary carnosine, anserine, and balenine releases β-alanine.[2]
-
Metabolism: β-alanine can be metabolized to aspartic acid or converted to malonate semialdehyde, which then enters propanoate metabolism.[2]
The Rate-Limiting Step in Carnosine Synthesis
The most well-documented and physiologically significant role of β-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[1][4] This dipeptide is found in high concentrations in skeletal muscle and brain tissue.[5][6] The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, and the availability of β-alanine, not L-histidine, is the primary determinant of the rate of carnosine production.[1][4]
Carnosine plays several vital roles in cellular homeostasis:
-
Intracellular pH Buffering: Carnosine is a highly effective physiological buffer, mitigating the drop in pH during high-intensity exercise by soaking up hydrogen ions.[6][7]
-
Antioxidant Activity: It possesses potent antioxidant properties, neutralizing free radicals and reducing oxidative stress.
-
Regulation of Calcium Sensitivity: Carnosine can enhance the calcium sensitivity of muscle fibers, potentially improving muscle contractility.[8]
-
Enzyme Regulation: It has been shown to influence the activity of various enzymes involved in energy metabolism.[7]
The diagram below illustrates the central role of β-alanine in the synthesis of carnosine.
Hypothesized Biological Activities and Mechanisms of β-alanyl-β-alanine
Given the lack of direct research, we can propose two primary hypotheses for the biological activity of β-alanyl-β-alanine.
Hypothesis 1: A Pro-Drug for Sustained β-Alanine Delivery
The most plausible role for β-alanyl-β-alanine is as a pro-drug that, upon ingestion, is hydrolyzed by peptidases in the gastrointestinal tract or bloodstream into two molecules of β-alanine.
-
Causality of this Hypothesis: Oral supplementation with carnosine is less effective at increasing muscle carnosine levels than β-alanine supplementation because carnosine is largely broken down into β-alanine and histidine during digestion.[1] Similarly, β-alanyl-β-alanine would likely be cleaved, providing a direct source of β-alanine.
-
Potential Advantages: This dipeptide form could potentially offer a more sustained release of β-alanine compared to the free form, possibly mitigating the common side effect of paresthesia (a tingling sensation) associated with high, acute doses of β-alanine.[4] A slower absorption and conversion rate might lead to more stable plasma β-alanine concentrations.
The following workflow illustrates this hypothetical metabolic pathway.
Hypothesis 2: Direct Biological Activity of the Dipeptide
It is also conceivable that β-alanyl-β-alanine possesses intrinsic biological activity before its hydrolysis.
-
Potential Mechanisms:
-
Receptor Interaction: The dipeptide could act as a ligand for specific G-protein coupled receptors or other cell surface receptors, initiating intracellular signaling cascades.
-
Transporter Substrate: It might be a substrate for specific peptide transporters (like PEPT1 or PEPT2), facilitating its uptake into cells where it could exert direct effects or be more efficiently delivered for subsequent hydrolysis.
-
Neuromodulation: Given that β-alanine has some neuromodulatory activity, the dipeptide form could potentially have unique interactions within the central nervous system.
-
Potential Therapeutic and Physiological Applications
Based on the established effects of β-alanine, the potential applications of β-alanyl-β-alanine are significant.
| Potential Application | Underlying Rationale (based on β-alanine) | Supporting Evidence for β-alanine |
| Sports Performance Enhancement | Increased muscle carnosine leads to enhanced buffering capacity, delaying the onset of neuromuscular fatigue during high-intensity exercise. | Numerous studies demonstrate that β-alanine supplementation improves performance in exercises lasting 1-4 minutes.[4][5][9] |
| Geriatric Muscle Function | Carnosine levels decline with age, and supplementation with β-alanine can improve physical performance in the elderly. | Research shows β-alanine can delay muscle fatigue and improve exercise capacity in older adults.[5][10] |
| Neuroprotection | Carnosine exhibits antioxidant and anti-glycating properties in the brain, suggesting a neuroprotective role. | Animal and in vitro studies indicate carnosine may protect against neurodegenerative processes. |
| Antioxidant Support | By boosting carnosine levels, β-alanyl-β-alanine could indirectly enhance the body's antioxidant defenses. | Carnosine is a known scavenger of reactive oxygen species. |
Methodologies for Elucidating Biological Activity
To move from hypothesis to evidence, a structured experimental approach is necessary.
In Vitro Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Objective: To determine the rate of β-alanyl-β-alanine hydrolysis in simulated gastric fluid, intestinal fluid, and human plasma.
-
Methodology:
-
Prepare solutions of β-alanyl-β-alanine in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without relevant digestive enzymes (e.g., pepsin, pancreatin).
-
Incubate the dipeptide in human plasma.
-
At various time points, quench the reaction and analyze the samples using HPLC or LC-MS/MS to quantify the remaining β-alanyl-β-alanine and the appearance of β-alanine.
-
-
Rationale: This experiment is crucial to validate the pro-drug hypothesis and to understand the pharmacokinetics of the dipeptide.
Protocol 2: Cellular Uptake Studies
-
Objective: To investigate whether β-alanyl-β-alanine is transported into cells via peptide transporters.
-
Methodology:
-
Use cell lines known to express peptide transporters (e.g., Caco-2 cells).
-
Incubate the cells with radiolabeled or fluorescently tagged β-alanyl-β-alanine.
-
Measure the intracellular concentration of the dipeptide over time.
-
Perform competitive inhibition assays with known substrates of peptide transporters to confirm the mechanism of uptake.
-
-
Rationale: This will provide evidence for or against direct cellular uptake of the intact dipeptide.
In Vivo Experimental Design
Workflow: Comparative Analysis in an Animal Model
Future Perspectives and Unanswered Questions
The field is wide open for pioneering research into the biological activity of this compound. Key questions that need to be addressed include:
-
What is the precise metabolic fate of orally ingested β-alanyl-β-alanine?
-
Does the dipeptide offer any pharmacokinetic or tolerability advantages over free-form β-alanine?
-
Does β-alanyl-β-alanine possess any unique biological activities independent of its hydrolysis to β-alanine?
-
Could this dipeptide be a more effective ergogenic aid or therapeutic agent than β-alanine?
Conclusion
While direct evidence for the biological activity of this compound remains elusive, its chemical nature as a dipeptide of β-alanine provides a strong foundation for hypothesizing its physiological roles. The most probable function of β-alanyl-β-alanine is as a pro-drug, delivering two molecules of β-alanine to increase intramuscular carnosine concentrations, thereby enhancing pH buffering capacity and delaying fatigue. The potential for a more sustained release profile and improved tolerability compared to β-alanine supplementation makes it an attractive candidate for further investigation. This guide has outlined the current state of knowledge, proposed testable hypotheses, and provided a roadmap for future research that could unlock the full potential of this intriguing molecule for applications in sports nutrition, healthy aging, and beyond.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 7. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
An In-Depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid: Nomenclature, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of significant interest in various scientific disciplines. The guide delves into its precise chemical identity, including its IUPAC name and common synonyms, and presents a detailed summary of its physicochemical properties. Furthermore, it outlines both classical and enzymatic methodologies for its synthesis, offering detailed protocols for laboratory application. The narrative synthesizes technical accuracy with practical insights, exploring the compound's known and potential biological activities and its relevance in drug development and research. This document is intended to serve as a valuable resource for professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical entity is fundamental to scientific discourse and reproducibility. The compound with the systematic name this compound is a dipeptide formed from two β-alanine units.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(3-aminopropanoyl)amino]propanoic acid .
While some databases may computationally generate alternative names, it is crucial to adhere to the systematic nomenclature that accurately reflects the molecular structure. For instance, the name "2-(3-aminopropanoylamino)propanoic acid" has appeared in some database entries but is inconsistent with the structure of a dipeptide formed from two β-alanine molecules.
Synonyms
In scientific literature and commercial catalogs, this compound is frequently referred to by several synonyms. The most common and widely accepted of these is:
-
β-Alanyl-β-alanine
Other identifiers include:
For clarity and consistency, the synonym β-alanyl-β-alanine will be used throughout this guide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of β-alanyl-β-alanine is essential for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Exact Mass | 160.08479225 Da | PubChem[1] |
| CAS Number | 34322-87-7 | PubChem[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |
| XLogP3 | -3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
These properties indicate that β-alanyl-β-alanine is a relatively small, polar molecule with a high affinity for aqueous environments, as suggested by its low XLogP3 value.
Synthesis of β-Alanyl-β-alanine
The synthesis of β-alanyl-β-alanine can be achieved through both classical chemical methods and enzymatic approaches. The choice of method depends on factors such as desired purity, scale, and available resources.
Classical Solution-Phase Peptide Synthesis
Classical solution-phase synthesis offers a well-established route to β-alanyl-β-alanine. This method involves the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection.
-
Protection of β-Alanine:
-
The amino group of the N-terminal β-alanine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent self-polymerization.
-
The carboxylic acid group of the C-terminal β-alanine is protected as an ester, for example, a methyl or benzyl ester, to prevent its participation in the coupling reaction.
-
-
Activation and Coupling:
-
The carboxylic acid of the N-protected β-alanine is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
The protected C-terminal β-alanine ester is then added to the reaction mixture to form the protected dipeptide.
-
-
Deprotection:
-
The protecting groups are removed to yield the final product. For instance, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.
-
-
Purification:
-
The final product is purified using techniques such as recrystallization or chromatography to remove byproducts and unreacted starting materials.
-
Enzymatic Synthesis
Enzymatic synthesis provides a greener and more specific alternative to chemical methods. Aminopeptidases, for instance, can be utilized to catalyze the formation of dipeptides.
-
Enzyme and Substrate Preparation:
-
An aminopeptidase from a suitable source, such as Streptomyces septatus, is prepared, often in a lyophilized form.[2][3][4][5]
-
The acyl donor (e.g., free β-alanine) and the acyl acceptor (e.g., β-alanine methyl ester) are dissolved in an appropriate solvent, typically a high concentration of methanol (e.g., 98%).[2][3][4][5]
-
-
Enzymatic Reaction:
-
Reaction Termination and Product Analysis:
-
The reaction is terminated, for example, by the addition of a solvent in which the enzyme is inactive (e.g., 100% methanol).[2][3][4][5]
-
The product formation can be monitored and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][3]
-
-
Purification:
-
The dipeptide product is purified from the reaction mixture using chromatographic methods.
-
Biological Significance and Applications
While a significant body of research focuses on β-alanine as a nutritional supplement to increase intramuscular carnosine levels for enhanced athletic performance, the specific biological roles of β-alanyl-β-alanine are an emerging area of investigation.[6][7][8]
Precursor to β-Alanine and Carnosine
Upon ingestion, β-alanyl-β-alanine can be hydrolyzed by peptidases to release β-alanine. This makes it a potential delivery vehicle for β-alanine, which is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[6] Carnosine is a dipeptide with important physiological functions, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle fibers.[9]
Potential in Drug Development
The incorporation of β-amino acids into peptides is a strategy employed in medicinal chemistry to enhance their proteolytic stability and modulate their conformational properties.[10] Peptides containing β-amino acids, such as β-alanyl-β-alanine, may therefore serve as scaffolds for the development of novel therapeutics with improved pharmacokinetic profiles.
Research Applications
In a research context, β-alanyl-β-alanine can be utilized in studies aimed at understanding:
-
Peptide transport mechanisms across biological membranes.
-
The substrate specificity of peptidases.
-
The conformational effects of β-amino acids on peptide structure.
Conclusion
This compound, or β-alanyl-β-alanine, is a dipeptide with a well-defined chemical identity and interesting synthetic routes. While its biological significance is often linked to its role as a precursor to β-alanine and subsequently carnosine, its potential as a unique biomolecule and a building block in drug design warrants further investigation. This guide provides a foundational understanding of this compound, intended to facilitate its application in research and development.
References
- 1. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. β-Alanine - Wikipedia [en.wikipedia.org]
- 7. Beta-alanine: Uses and Risks [webmd.com]
- 8. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-Alanine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Aminopropanoylamino)propanoic acid, more commonly known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by a peptide bond. As a derivative of β-alanine, the only naturally occurring β-amino acid, its study is situated within the broader interest in β-peptides and their potential applications in medicinal chemistry and materials science.[1][2] While the constituent monomer, β-alanine, has been extensively researched for its role as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine) and its subsequent impact on physiological performance, β-alanyl-β-alanine itself remains a comparatively underexplored molecule.[1][3] This guide provides a comprehensive overview of the current knowledge on β-alanyl-β-alanine, including its synthesis, physicochemical properties, and biological context, while also highlighting areas where further research is needed.
Physicochemical Properties
The fundamental physicochemical properties of β-alanyl-β-alanine are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) WebBook and the PubChem database.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₆H₁₂N₂O₃ | PubChem[5] |
| Molecular Weight | 160.17 g/mol | PubChem[5] |
| CAS Number | 34322-87-7 | NIST WebBook[4] |
| Appearance | Solid (predicted) | |
| pKa (Strongest Acidic) | 4.08 (predicted) | |
| pKa (Strongest Basic) | 10.31 (predicted) | |
| Solubility in Water | High (predicted) |
Synthesis of β-Alanyl-β-Alanine
The synthesis of β-alanyl-β-alanine follows the general principles of peptide chemistry, involving the formation of an amide bond between the carboxyl group of one β-alanine molecule and the amino group of another. While specific industrial-scale synthesis of this dipeptide is not widely documented, laboratory-scale synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.
A key challenge in peptide synthesis is the prevention of unwanted side reactions, which is typically managed through the use of protecting groups for the amino and carboxyl termini. A representative workflow for the synthesis of a peptide containing a β-alanyl-β-alanine linkage is described in the synthesis of a cyclic pentapeptide, cyclo-(L-Pro-L-Pro-L-Phe-β-Ala-β-Ala), which was achieved through classical solution methods.[6]
Workflow for the Synthesis of a Peptide Containing β-Alanyl-β-Alanine
Caption: A generalized workflow for the synthesis of β-alanyl-β-alanine.
Exemplary Laboratory Protocol for Peptide Coupling
The following is a generalized protocol for the coupling step in the synthesis of a dipeptide like β-alanyl-β-alanine in solution, based on established peptide synthesis techniques.
-
Protection of Amino Acids:
-
Protect the N-terminus of the first β-alanine molecule with a suitable protecting group (e.g., Boc or Fmoc).
-
Protect the C-terminus of the second β-alanine molecule as an ester (e.g., methyl or ethyl ester).
-
-
Activation of the Carboxyl Group:
-
Dissolve the N-protected β-alanine in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to activate the carboxyl group.
-
-
Peptide Bond Formation:
-
Add the C-protected β-alanine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Remove the by-products of the coupling reaction by filtration.
-
Remove the solvent under reduced pressure.
-
Deprotect the N- and C-termini using appropriate reagents (e.g., trifluoroacetic acid for Boc deprotection, piperidine for Fmoc deprotection, and saponification for ester cleavage).
-
-
Purification:
-
Purify the resulting β-alanyl-β-alanine dipeptide using techniques such as recrystallization or chromatography.
-
Analytical Methodologies
The detection and quantification of β-alanyl-β-alanine can be achieved using standard analytical techniques employed for amino acids and peptides. High-performance liquid chromatography (HPLC) is a particularly suitable method.
High-Performance Liquid Chromatography (HPLC)
A patent for the quantitative detection of L-alanyl-L-alanine using HPLC suggests a methodology that could be adapted for β-alanyl-β-alanine.[7] This would likely involve the following:
-
Chromatographic Column: An amino-bonded silica gel column.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., potassium dihydrogen phosphate).[7]
-
Detection: UV detection at a low wavelength (e.g., 215 nm) is suitable for detecting the peptide bond.[7]
-
Quantification: An external standard method would be used to quantify the concentration of β-alanyl-β-alanine in a sample.[7]
Biological Context and Postulated Roles
The Central Role of the Monomer: β-Alanine
The biological significance of β-alanyl-β-alanine is intrinsically linked to the well-established roles of its constituent monomer, β-alanine. β-alanine is a non-essential amino acid that is synthesized in the liver and can also be obtained from the diet, primarily from the consumption of meat and poultry.[8][9]
The primary physiological role of β-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][10] Carnosine is a dipeptide that functions as an important intracellular pH buffer, particularly during high-intensity exercise.[10] By buffering the accumulation of hydrogen ions, carnosine helps to delay the onset of muscle fatigue.[1] Consequently, β-alanine supplementation has become a popular ergogenic aid for athletes seeking to improve performance in high-intensity activities.[9]
β-Alanyl-β-Alanine: An Underexplored Dipeptide
In contrast to the extensive research on β-alanine and carnosine, there is a notable lack of studies specifically investigating the biological roles of β-alanyl-β-alanine. It is plausible that this dipeptide could be formed in vivo, although its metabolic pathways and physiological concentrations are not well-characterized.
One potential role of β-alanyl-β-alanine could be to serve as a storage form or a transport molecule for β-alanine. Upon hydrolysis by peptidases, it would release two molecules of β-alanine, which could then be utilized for carnosine synthesis or other metabolic processes. However, this remains speculative without direct experimental evidence.
Current and Potential Applications
Building Block in Peptide Chemistry
The most clearly defined application of β-alanyl-β-alanine is as a building block in the synthesis of more complex peptides. The incorporation of β-amino acids into peptides can confer unique structural properties and resistance to enzymatic degradation. The synthesis of a cyclic pentapeptide containing a β-alanyl-β-alanine segment demonstrates its utility in creating specific peptide conformations, in this case, a β-turn.[6]
Research Chemical
Given the limited understanding of its biological activity, β-alanyl-β-alanine is primarily of interest as a research chemical. Further studies are warranted to investigate its potential physiological effects, metabolic fate, and any unique properties that may differ from its constituent monomer. Such research could uncover novel applications in areas such as drug delivery or the development of new biomaterials.
Conclusion
This compound is a simple dipeptide whose scientific exploration has been largely overshadowed by that of its constituent, β-alanine, and the physiologically prominent dipeptide, carnosine. While its synthesis and basic physicochemical properties are understood within the established principles of peptide chemistry, its specific biological roles and applications remain largely uninvestigated. The current knowledge base positions β-alanyl-β-alanine as a useful building block for peptide synthesis and a subject for further research to unlock its full potential. Future studies should focus on elucidating its metabolic pathways, physiological concentrations, and any unique biological activities that could lead to novel applications in the fields of biochemistry, pharmacology, and materials science.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. β-Alanine in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Alanyl-β-alanine [webbook.nist.gov]
- 5. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 8. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Aminopropanoylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Aminopropanoylamino)propanoic acid, systematically known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by a peptide bond. As a structural analog of naturally occurring peptides, it holds significant interest in various scientific domains, including medicinal chemistry, materials science, and drug delivery. Its unique beta-amino acid composition imparts distinct conformational preferences and metabolic stability compared to peptides derived from alpha-amino acids. This guide provides a comprehensive overview of the physical and chemical properties of β-alanyl-β-alanine, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers and drug development professionals.
I. Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure and composition.
| Identifier | Value | Source |
| Systematic Name | This compound | IUPAC |
| Common Name | β-Alanyl-β-alanine | - |
| CAS Number | 34322-87-7 | PubChem[1] |
| Molecular Formula | C₆H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Canonical SMILES | C(CN)C(=O)NCC(C(=O)O) | PubChem[1] |
Molecular Structure
The chemical structure of β-alanyl-β-alanine is characterized by a central amide linkage connecting two β-alanine moieties. Each β-alanine unit possesses a terminal amino group and a terminal carboxylic acid group.
Caption: Chemical structure of β-alanyl-β-alanine.
II. Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for β-alanyl-β-alanine is not widely available, this section presents known values and discusses methodologies for their determination.
| Property | Value | Notes |
| Melting Point | 480.05 K (206.9 °C) | Melts with decomposition.[2] |
| Appearance | White crystalline solid | Typical for small peptides. |
| Solubility | Highly soluble in water. | Predicted based on the polar nature of the amino and carboxyl groups. Insoluble in non-polar organic solvents. |
| Enthalpy of Fusion | 58.300 kJ/mol | [2] |
Experimental Protocol: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. For peptides that decompose upon melting, a capillary melting point apparatus with a rapid heating rate is often employed.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry β-alanyl-β-alanine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Observations of any decomposition (e.g., color change, gas evolution) are noted.
-
Experimental Protocol: Aqueous Solubility Determination
Rationale: Understanding the aqueous solubility is paramount for any biological or pharmaceutical application. The shake-flask method is a standard technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of β-alanyl-β-alanine is added to a known volume of deionized water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved dipeptide in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.
-
Calculation: The solubility is expressed in units of mg/mL or mol/L.
III. Chemical Properties
The chemical properties dictate the reactivity, stability, and biological interactions of the dipeptide.
| Property | Predicted Value | Notes |
| pKa (Acidic) | ~3.5 - 4.5 | Estimated for the terminal carboxylic acid group, similar to other small peptides. |
| pKa (Basic) | ~9.0 - 10.0 | Estimated for the terminal amino group, similar to other small peptides. |
| Isoelectric Point (pI) | ~6.0 - 7.0 | Calculated as the average of the two pKa values. |
| LogP | -3.8 | Computed by PubChem[1]. Indicates high hydrophilicity. |
Experimental Protocol: Determination of pKa via Potentiometric Titration
Rationale: The acid dissociation constants (pKa values) are crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, binding, and permeability.
Methodology:
-
Sample Preparation: A known concentration of β-alanyl-β-alanine is dissolved in deionized water.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode and a magnetic stirrer are inserted.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2). Subsequently, it is back-titrated with a standardized solution of a strong base (e.g., NaOH) while recording the pH as a function of the volume of titrant added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa corresponds to the deprotonation of the carboxylic acid, and the second pKa corresponds to the deprotonation of the amino group.
IV. Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the α- and β-carbons of the amino and carboxyl termini will exhibit distinct chemical shifts. The methylene protons adjacent to the amino group are expected to appear further downfield than those adjacent to the carbonyl group.
-
¹³C NMR: The carbonyl carbons of the peptide bond and the carboxylic acid will have characteristic resonances in the downfield region of the spectrum (typically 170-180 ppm). The aliphatic carbons will appear in the upfield region.
Experimental Protocol: NMR Spectroscopic Analysis
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and purity.
Methodology:
-
Sample Preparation: A few milligrams of β-alanyl-β-alanine are dissolved in a suitable deuterated solvent (e.g., D₂O). A small amount of an internal standard (e.g., DSS or TSP) may be added for chemical shift referencing.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and peak integrations are analyzed to assign the resonances to the respective nuclei in the molecule.
References
An In-depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid and its Intrinsic Relationship with β-Alanine
Foreword: Unveiling the Dimer of a Crucial Amino Acid
In the vast landscape of biochemical research and drug development, the non-proteinogenic amino acid β-alanine has garnered significant attention for its role as the rate-limiting precursor to the vital dipeptide carnosine.[1][2] This has led to its widespread investigation and use as a dietary supplement to enhance exercise performance and muscle function.[2][3] However, lying in the shadow of its more famous derivative, carnosine (β-alanyl-L-histidine), is the structurally simpler homodimer, 3-(3-Aminopropanoylamino)propanoic acid, also known as β-alanyl-β-alanine. This technical guide aims to illuminate the chemistry, synthesis, and analytical characterization of this intriguing molecule, exploring its direct and fundamental relationship with its monomeric precursor, β-alanine. For researchers, scientists, and professionals in drug development, a thorough understanding of this dipeptide is crucial for exploring its potential, whether as a reference standard, a metabolic byproduct, or a novel bioactive compound.
Section 1: The Monomeric Precursor: A Profile of β-Alanine
β-Alanine, systematically named 3-aminopropanoic acid, is a naturally occurring β-amino acid distinguished by the position of its amino group on the β-carbon of the propanoic acid backbone.[4] Unlike its α-amino acid counterpart, L-alanine, β-alanine is not incorporated into proteins during translation.[5]
Chemical and Physical Properties of β-Alanine:
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [6] |
| Molecular Weight | 89.09 g/mol | [6] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| pKa₁ (Carboxyl) | ~3.6 | [5] |
| pKa₂ (Amino) | ~10.2 | [5] |
The primary biological significance of β-alanine lies in its role as a precursor for the synthesis of carnosine (β-alanyl-L-histidine), anserine, and pantothenic acid (Vitamin B5).[4][5] The biosynthesis of carnosine is catalyzed by carnosine synthetase, and the availability of β-alanine is the rate-limiting step in this process.[7] β-alanine is produced in the liver and can also be obtained from dietary sources such as meat, poultry, and fish.[1][8]
Section 2: The Dipeptide: this compound
This compound is a dipeptide formed from two β-alanine units linked by a peptide bond.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | |
| Molecular Weight | 160.17 g/mol | |
| IUPAC Name | This compound |
While the natural occurrence and specific biological functions of β-alanyl-β-alanine are not as extensively documented as those of carnosine, its existence as a potential metabolic product or a synthetic peptide analogue warrants detailed investigation.
Section 3: Synthesis of this compound
The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase and solid-phase techniques. The fundamental principle involves the formation of a peptide bond between two β-alanine molecules, one with a protected amino group and an activated carboxyl group, and the other with a protected carboxyl group and a free amino group.
Solution-Phase Synthesis Protocol
Solution-phase synthesis offers scalability and allows for the purification of intermediates. Herein is a representative protocol.
Experimental Protocol: Solution-Phase Synthesis of N-Boc-β-alanyl-β-alanine methyl ester
-
Amino Group Protection of the First β-Alanine:
-
Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours to yield N-Boc-β-alanine.
-
Acidify the solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain the protected amino acid.
-
-
Carboxyl Group Protection of the Second β-Alanine:
-
Suspend β-alanine in methanol.
-
Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise at low temperature to form the methyl ester hydrochloride.
-
Reflux the mixture to drive the reaction to completion.
-
Evaporate the solvent to obtain β-alanine methyl ester hydrochloride.
-
-
Peptide Coupling:
-
Dissolve N-Boc-β-alanine in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU) and an activator (e.g., N-Hydroxysuccinimide (NHS) or HOBt).
-
In a separate flask, neutralize β-alanine methyl ester hydrochloride with a non-nucleophilic base (e.g., Diisopropylethylamine (DIEA)) in the same solvent.
-
Add the neutralized β-alanine methyl ester solution to the activated N-Boc-β-alanine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter to remove the urea byproduct (if DCC is used) and wash the filtrate with dilute acid, base, and brine.
-
Dry the organic layer and evaporate the solvent to yield the protected dipeptide, N-Boc-β-alanyl-β-alanine methyl ester.
-
-
Deprotection:
-
Boc Removal: Treat the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group.
-
Ester Hydrolysis: Subsequently, hydrolyze the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Neutralize the solution and purify the final product, this compound, by recrystallization or chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS offers advantages in terms of ease of purification and automation.[9]
Experimental Workflow: Solid-Phase Synthesis of β-alanyl-β-alanine
References
- 1. canada.ca [canada.ca]
- 2. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
- 4. Beta-Alanine — A Beginner's Guide [healthline.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Beta-alanine: Uses and Risks [webmd.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
spectroscopic data (NMR, Mass Spec) of 3-(3-Aminopropanoylamino)propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Aminopropanoylamino)propanoic Acid
Introduction
This compound, a dipeptide of β-alanine, represents a fundamental structural motif in various biologically active molecules and peptidomimetics. Its unambiguous identification and characterization are paramount for researchers in drug development, biochemistry, and materials science. This technical guide, intended for scientists and professionals in these fields, provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and provide a reliable framework for analysis.
Molecular Structure and Properties
To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of two β-alanine units linked by an amide bond.
-
Molecular Formula: C₆H₁₂N₂O₃
-
Molecular Weight: 160.17 g/mol
-
IUPAC Name: 3-[(3-Aminopropanoyl)amino]propanoic acid
The structure contains multiple functional groups—a primary amine, a secondary amide, and a carboxylic acid—which dictate its chemical behavior and spectroscopic signature.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which typically keeps the molecule intact.
Expected Mass Spectrum (Positive Ion Mode, ESI+)
In positive ion mode, the molecule is expected to be protonated, primarily at the basic nitrogen atoms.
-
[M+H]⁺: The most abundant ion should be the protonated molecule, with an expected m/z of 161.09.
-
[M+Na]⁺: The presence of sodium adducts is also common, resulting in a peak at m/z 183.07.
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragments. Peptide fragmentation typically occurs at the amide bond, producing b and y-type ions[1][2]. The fragmentation of β-alanine containing peptides has been studied and shows cleavage of the peptide backbone.[3][4][5]
Table 1: Predicted Mass Spectrometry Data (ESI+)
| m/z (calculated) | Ion Species | Description |
| 161.09 | [M+H]⁺ | Protonated molecular ion |
| 183.07 | [M+Na]⁺ | Sodium adduct of the molecule |
| 144.09 | [M+H-NH₃]⁺ | Loss of ammonia from the N-terminus |
| 116.05 | [y₁]⁺ | Cleavage of the amide bond, C-terminal fragment |
| 88.06 | [b₂-H₂O]⁺ | N-terminal fragment with loss of water |
| 72.06 | [Internal fragment] | Resulting from C-C bond cleavage adjacent to the amine |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to detect the molecular ions.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 161.09) for collision-induced dissociation (CID) to generate a fragmentation spectrum, providing structural confirmation.
-
Data Processing: Analyze the acquired spectra to identify the m/z values of the parent and fragment ions.
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide complementary information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Due to the symmetry of the two β-alanine units, the spectrum is expected to be relatively simple. The chemical shifts are predicted based on data for β-alanine[6][7][8][9] and general principles of peptide NMR.[10]
Predicted ¹H NMR Spectrum (in D₂O):
-
~3.4 ppm (triplet, 2H): Protons on the methylene group adjacent to the amide nitrogen (-CH₂-NHCO-). The signal is a triplet due to coupling with the adjacent CH₂ group.
-
~3.2 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂). This signal is also a triplet.[7]
-
~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the carboxylic acid (-CH₂-COOH).[7]
-
~2.5 ppm (triplet, 2H): Protons on the methylene group adjacent to the carbonyl of the amide (-CH₂-CO-NH-).
Note: In protic solvents like H₂O or DMSO-d₆, exchangeable protons (NH, NH₂, COOH) would be visible. In D₂O, these protons exchange with deuterium and their signals disappear.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. Predicted shifts are based on data for β-alanine[9] and propanoic acid.[11][12][13]
Predicted ¹³C NMR Spectrum (in D₂O):
-
~175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
~172 ppm: Carbonyl carbon of the amide (-CO-NH-).
-
~39 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).[9]
-
~36 ppm: Methylene carbon adjacent to the amide nitrogen (-CH₂-NHCO-).[9]
-
~35 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).
-
~34 ppm: Methylene carbon adjacent to the amide carbonyl (-CH₂-CO-NH-).
Table 2: Predicted NMR Spectroscopic Data (in D₂O)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| -CH₂-NH₂ | ~3.2, t, 2H | ~39 |
| -CH₂-CH₂-NH₂ | ~2.5, t, 2H | ~34 |
| -NH-CH₂- | ~3.4, t, 2H | ~36 |
| -CH₂-COOH | ~2.6, t, 2H | ~35 |
| -CO-NH- | - | ~172 |
| -COOH | - | ~175 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to an internal standard (like TMS or DSS) or the residual solvent peak.[14][15]
Visualization: NMR Data Analysis Workflow
The following diagram outlines the logical workflow for assigning the structure using NMR data.
Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.
Conclusion
The spectroscopic data derived from Mass Spectrometry and NMR provide a definitive analytical fingerprint for this compound. The molecular weight is confirmed by the [M+H]⁺ ion in the mass spectrum, with fragmentation patterns corroborating the dipeptide structure. ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms through characteristic chemical shifts and coupling patterns consistent with two β-alanine units linked by an amide bond. This guide provides researchers with the foundational data and protocols necessary for the confident identification and quality assessment of this compound in a laboratory setting.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Polypeptide formation in clusters of β-alanine amino acids by single ion impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
- 8. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 9. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. hmdb.ca [hmdb.ca]
- 12. Propanoic acid [webbook.nist.gov]
- 13. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Utilizing 3-(3-Aminopropanoylamino)propanoic Acid in Peptide Synthesis
Introduction: The Strategic Incorporation of β-Dipeptide Spacers in Peptide Design
In the intricate field of peptide synthesis and drug development, the primary amino acid sequence dictates the molecule's fundamental activity. However, the non-proteinogenic building blocks—the spacers, linkers, and conformational modulators—often define its therapeutic success. 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide comprised of two β-alanine units (β-Ala-β-Ala), represents a critical tool in this advanced engineering toolkit. Unlike its α-amino acid counterparts, the extended and more flexible backbone of this β-dipeptide offers unique stereochemical properties.
This guide provides a comprehensive overview of the applications and detailed protocols for incorporating this compound, typically used as its Fmoc-protected derivative (Fmoc-β-Ala-β-Ala-OH), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will explore its function as a flexible linker, its influence on peptide conformation, and provide robust, field-tested methodologies for its successful application.
Scientific Rationale and Key Applications
The decision to incorporate a β-Ala-β-Ala moiety is driven by specific design objectives aimed at optimizing a peptide's physicochemical and biological properties.
Application as a Flexible Linker
The most common application of the β-Ala-β-Ala unit is as a flexible spacer or linker.[1] In complex biomolecules like antibody-drug conjugates (ADCs), fusion proteins, or radiolabeled peptides, a linker's role is to covalently connect two or more functional domains while ensuring they can fold and operate without steric hindrance.[2][3]
Causality Behind Experimental Choice: The β-alanine backbone contains an additional methylene group compared to α-alanine, resulting in greater rotational freedom. A dipeptide of β-alanine further extends this flexible, hydrophilic chain. This is strategically advantageous for:
-
Spatial Separation: It physically separates a payload (e.g., a toxin or fluorophore) from a targeting moiety (e.g., a peptide or antibody), preventing the payload from interfering with the targeting domain's binding affinity.[4]
-
Improved Solubility: The introduction of hydrophilic linkers can enhance the overall solubility of hydrophobic peptide sequences, which is a common challenge in peptide synthesis and formulation.[5]
-
Modulation of Pharmacokinetics: The nature of the linker can influence a drug's distribution and clearance profile. For instance, substituting a positively charged lysine linker with a neutral β-alanine linker has been shown to dramatically decrease renal uptake of certain radiolabeled peptides, reducing potential kidney toxicity.[6]
Caption: Logical structure of a conjugate using a β-Ala-β-Ala linker.
Induction of Secondary Structures
The incorporation of β-amino acids can force a peptide backbone into specific, predictable secondary structures. The β-Ala-β-Ala dipeptide, in particular, has been utilized as a tool to induce β-turns.[7] A β-turn is a crucial structural motif where the peptide chain reverses its direction, which is vital for the formation of globular protein structures and for defining peptide-receptor interactions.
Causality Behind Experimental Choice: By inserting the β-Ala-β-Ala unit within a cyclic peptide or a constrained linear sequence, researchers can effectively force the adjacent α-amino acid residues into the i+1 and i+2 positions of a β-turn. This conformational constraint can lock the peptide into its bioactive conformation, thereby increasing receptor affinity and stability.[4]
Experimental Protocols: Incorporation via Fmoc-SPPS
The incorporation of Fmoc-β-Ala-β-Ala-OH utilizes standard, well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8] While β-dipeptides do not typically present the same coupling challenges as sterically hindered α-amino acids (e.g., Val, Ile), ensuring complete acylation is critical for the purity of the final product. The following protocol is a robust starting point for manual synthesis on a 0.1 mmol scale.
Core Synthesis Cycle
The synthesis follows a cyclical process of deprotection and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8]
Detailed Protocol for Coupling Fmoc-β-Ala-β-Ala-OH
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the resin has a free N-terminal amine ready for coupling.
1. Resin Preparation:
-
Ensure the peptide-resin has been thoroughly washed with N,N-Dimethylformamide (DMF) after the previous Fmoc-deprotection step to remove all residual piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The beads should turn a deep blue.
2. Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-β-Ala-β-Ala-OH (3 equivalents relative to resin loading) and an aminium/uronium salt coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color. Note: Avoid prolonged pre-activation times to minimize potential side reactions.[9]
3. Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature. A standard coupling time for this dipeptide is 60-120 minutes .
-
Expert Insight: While many standard α-amino acids couple efficiently in 30-60 minutes, providing a longer reaction time for a dipeptide building block helps ensure the reaction goes to completion, mitigating the risk of deletion sequences which can be difficult to separate during purification.
4. Monitoring and Post-Coupling Wash:
-
After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines. The beads should remain colorless or turn a faint yellow, indicating a complete reaction.
-
If the test is positive (blue beads), a second coupling (recoupling) is recommended. Prepare a fresh solution of activated Fmoc-β-Ala-β-Ala-OH and repeat the coupling step.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Proceed to the Next Cycle:
-
The peptide-resin, now elongated by the β-Ala-β-Ala unit, is ready for the next Fmoc-deprotection step to continue the synthesis.
Final Cleavage and Purification
-
After the full peptide sequence is assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.
-
A standard cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), is typically used for 2-4 hours at room temperature.[10]
-
The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary and Reagent Table
Effective peptide synthesis relies on precise stoichiometry and optimized reaction conditions. The following table summarizes recommended parameters for the coupling of Fmoc-β-Ala-β-Ala-OH.
| Parameter | Recommendation | Rationale & Notes |
| Building Block | Fmoc-β-Ala-β-Ala-OH | N-terminal Fmoc protection is base-labile; compatible with standard SPPS. |
| Equivalents | 3 - 4 eq. | Using a moderate excess drives the reaction to completion. |
| Coupling Reagent | HBTU, HATU, or HCTU | Aminium/uronium salts are highly efficient and fast-acting activators.[11] |
| Activator Eq. | 0.95x eq. of Amino Acid | e.g., for 3 eq. of dipeptide, use 2.85-2.9 eq. of HBTU/HATU. |
| Base | DIPEA or 2,4,6-Collidine | A non-nucleophilic hindered base is required for activation. |
| Base Eq. | 2x eq. of Amino Acid | e.g., for 3 eq. of dipeptide, use 6 eq. of DIPEA. |
| Solvent | DMF (Peptide Grade) | Must be high quality and amine-free to prevent premature Fmoc deprotection.[8] |
| Coupling Time | 60 - 120 minutes | Extended time ensures complete coupling of the dipeptide unit. |
| Monitoring | Kaiser Test | A negative result (colorless beads) confirms complete acylation of the N-terminal amine. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: The primary challenge when incorporating any building block is ensuring the reaction proceeds to completion. If a Kaiser test remains positive after the initial coupling, do not hesitate to perform a second coupling. Incomplete reactions lead to deletion sequences that are often co-eluted with the target peptide during purification, significantly reducing the final yield.
-
Aggregation: While the β-Ala-β-Ala linker itself is not prone to aggregation, it may be incorporated into a larger, hydrophobic sequence. If aggregation is suspected (indicated by slow draining of solvents or clumping of the resin), switching to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or incorporating backbone-protecting groups (e.g., pseudoprolines) in the surrounding sequence can be beneficial.[11]
-
Purity of Reagents: The success of any peptide synthesis is contingent on the purity of the starting materials. Impurities in the Fmoc-β-Ala-β-Ala-OH, such as free β-alanine or truncated dipeptides, will be incorporated into the final product. Always use reagents from a reputable supplier with a detailed Certificate of Analysis.
Conclusion
This compound is more than a simple spacer; it is a strategic building block that offers solutions to challenges in peptide stability, solubility, and pharmacokinetics. Its flexible backbone and ability to induce defined secondary structures make it an invaluable tool for researchers in drug discovery and development. By employing the robust and validated protocols of Fmoc-SPPS detailed in this guide, scientists can reliably incorporate this versatile β-dipeptide, unlocking new possibilities in the design of sophisticated and effective therapeutic peptides.
References
- 1. peptide.com [peptide.com]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 4. Cyclic β-alanyl-β-alanine containing peptides: A new molecular tool for β-turned peptides [iris.unina.it]
- 5. mesalabs.com [mesalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FMOC- -ALA-OH Novabiochem 35737-10-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
experimental protocols for 3-(3-Aminopropanoylamino)propanoic acid
An in-depth guide to the synthesis, purification, characterization, and cellular application of 3-(3-Aminopropanoylamino)propanoic acid (β-Alanyl-β-alanine) for researchers and drug development professionals.
Introduction: The Significance of β-Alanyl-β-alanine
This compound, a dipeptide composed of two β-alanine units, stands as a molecule of significant interest in biochemistry and pharmacology. Its structure is intrinsically linked to carnosine (β-alanyl-L-histidine), a vital dipeptide found in high concentrations in muscle and brain tissues.[1][2] β-alanine is the rate-limiting precursor for carnosine synthesis; therefore, its supplementation is a well-established strategy to boost intramuscular carnosine levels, which in turn enhances muscle buffering capacity and athletic performance by mitigating fatigue.[2][3]
Investigating β-alanyl-β-alanine allows researchers to explore alternative delivery strategies for β-alanine. This dipeptide could potentially offer different pharmacokinetic properties, such as altered absorption rates or reduced side effects like paresthesia, a common tingling sensation associated with high doses of free β-alanine.[4] For drug development professionals, understanding the enzymatic stability, cellular uptake, and metabolic fate of this dipeptide is crucial for designing peptidomimetics or prodrugs that leverage β-amino acid transporters and intracellular peptidase activity.[5][6]
This guide provides a comprehensive overview of the essential experimental protocols for the chemical synthesis, rigorous purification, and analytical characterization of β-alanyl-β-alanine, culminating in a detailed in vitro protocol to assess its biological efficacy in a cellular model.
Section 1: Chemical Synthesis of β-Alanyl-β-alanine
The synthesis of a dipeptide like β-alanyl-β-alanine is a foundational process in peptide chemistry. It involves the formation of an amide (peptide) bond between two β-alanine molecules. The core challenge is to control the reactivity of the amino and carboxyl groups to ensure the correct linkage. This is achieved through the strategic use of protecting groups. The following protocol outlines a standard solution-phase synthesis approach.
Synthesis Workflow
Caption: Solution-phase synthesis of β-Alanyl-β-alanine.
Detailed Protocol: Solution-Phase Synthesis
Rationale: This protocol employs a tert-butyloxycarbonyl (Boc) group to protect the amine of the first β-alanine molecule, preventing self-polymerization. The carboxyl group of the second β-alanine is protected as a methyl ester. A carbodiimide coupling agent (EDC) activates the carboxyl group of the Boc-protected β-alanine, allowing it to form a peptide bond with the amino group of the second β-alanine. Subsequent deprotection steps yield the final product.
Materials:
-
β-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
β-Alanine hydrochloride methyl ester
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Step 1: Boc-Protection of β-Alanine
-
Dissolve β-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product, Boc-β-Ala-OH, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.
-
-
Step 2: Peptide Coupling
-
Dissolve Boc-β-Ala-OH (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve β-alanine hydrochloride methyl ester (1 equivalent) in DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride and act as a base.
-
Add the neutralized β-alanine methyl ester solution to the activated Boc-β-Ala-OH solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product, Boc-β-Ala-β-Ala-OMe, with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and evaporate the solvent.
-
-
Step 3: Saponification of the Methyl Ester
-
Dissolve the crude Boc-β-Ala-β-Ala-OMe in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture to remove THF.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl at 0°C.
-
Extract the product, Boc-β-Ala-β-Ala-OH, with ethyl acetate. Dry the organic layer and evaporate the solvent.
-
-
Step 4: Boc-Deprotection
-
Dissolve the Boc-β-Ala-β-Ala-OH in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA.
-
The crude product, this compound, is obtained as a TFA salt and can be carried forward to purification.
-
Section 2: Purification Protocols
Purification is a critical step to remove unreacted starting materials, reagents, and side products.[7] For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the state-of-the-art technique due to its high resolving power.[8][9] Ion-exchange chromatography can serve as a valuable orthogonal method.[10]
Purification Workflow
Caption: Multi-step purification workflow for β-Alanyl-β-alanine.
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC separates molecules based on their hydrophobicity.[11] The nonpolar stationary phase (e.g., C18) retains hydrophobic molecules more strongly. A gradient of increasing organic solvent (acetonitrile) in the mobile phase is used to elute compounds, with more hydrophobic ones eluting later. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.[9]
Instrumentation & Reagents:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 214 nm (the absorbance wavelength for the peptide bond).
-
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) corresponding to the major peaks detected.
-
Purity Analysis: Analyze each collected fraction using analytical HPLC (see Section 3, Protocol 3) to determine its purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 silica | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA acts as an ion-pairing agent.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase to elute the compound. |
| Flow Rate | 10-20 mL/min | Appropriate for a preparative scale column. |
| Detection | UV at 214-215 nm | Wavelength for detecting the peptide amide bond.[9] |
| Gradient | 5% to 50% B over 30 min | Gradually increases elution strength to resolve impurities. |
Section 3: Analytical Characterization
Once synthesized and purified, the identity, structure, and purity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: Workflow for analytical characterization.
Protocol 1: Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like peptides.
Procedure:
-
Prepare a dilute solution of the purified peptide (approx. 10-50 µM) in 50:50 water/acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into an ESI mass spectrometer or analyze via LC-MS.
-
Acquire the spectrum in positive ion mode.
-
The expected monoisotopic mass for C₆H₁₂N₂O₃ is 160.08 Da. The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 161.09.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. A 1D ¹H NMR spectrum shows all the unique protons in the molecule, while a 2D COSY (Correlation Spectroscopy) experiment reveals which protons are coupled (i.e., close to each other through bonds), confirming the structure.[12][13]
Procedure:
-
Dissolve 5-10 mg of the lyophilized peptide in deuterium oxide (D₂O).
-
Acquire a ¹H NMR spectrum. Protons attached to nitrogen and oxygen will exchange with deuterium and may not be visible.
-
Acquire a COSY spectrum to establish J-coupling correlations between adjacent methylene (-CH₂-) groups.[13]
-
Expected ¹H NMR signals (in D₂O):
-
Two triplets corresponding to the two -CH₂- groups adjacent to the amide bond.
-
Two triplets corresponding to the -CH₂- groups adjacent to the amino and carboxyl groups.
-
The COSY spectrum will show cross-peaks between the protons of adjacent -CH₂-CH₂- fragments.
-
Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC)
Rationale: Analytical HPLC is used to determine the final purity of the compound.[14] The methodology is similar to preparative HPLC but uses a smaller column and a faster flow rate for higher resolution and quantification.
Instrumentation & Reagents:
-
Analytical HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 3-5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
Procedure:
-
Prepare a sample solution of approximately 1 mg/mL in Mobile Phase A.
-
Equilibrate the column with 95% A / 5% B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% to 95% B over 15-20 minutes.
-
Monitor at 214 nm.
-
The result should be a single major peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Section 4: In Vitro Application Protocol
A key application for this dipeptide is to assess its ability to act as a β-alanine delivery agent to cells, thereby increasing the intracellular synthesis of carnosine.[15] This protocol describes a cell-based assay using a relevant cell line to measure the uptake and subsequent metabolism of β-alanyl-β-alanine.
Biological Pathway
Caption: Cellular uptake and metabolism of β-Alanyl-β-alanine.
Protocol: Cell-Based Carnosine Synthesis Assay
Objective: To quantify the increase in intracellular carnosine concentration in muscle cells following treatment with this compound compared to treatment with an equimolar concentration of free β-alanine.
Materials:
-
C2C12 myoblasts (or another relevant cell line, e.g., primary skeletal muscle cells)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), horse serum (HS), penicillin-streptomycin
-
Purified this compound and β-alanine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer or methanol-based extraction buffer)
-
BCA protein assay kit
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce fusion into myotubes. Allow differentiation for 4-6 days.
-
-
Treatment:
-
Prepare sterile stock solutions of the dipeptide and β-alanine in culture medium.
-
Aspirate the differentiation medium from the myotubes and replace it with fresh medium containing:
-
Vehicle control (no addition)
-
β-alanine (e.g., at 1 mM, 5 mM, 10 mM)
-
β-alanyl-β-alanine (at equimolar concentrations to β-alanine)
-
-
Incubate the cells for a set time course (e.g., 24, 48, 72 hours).
-
-
Sample Collection and Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compounds.
-
Add ice-cold 80% methanol to the plates to lyse the cells and precipitate proteins. Scrape the cells and collect the lysate.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the intracellular metabolites. Dry the supernatant using a vacuum concentrator.
-
Re-suspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
Quantification by LC-MS/MS:
-
Develop an LC-MS/MS method to separate and quantify carnosine and β-alanine using authentic standards to create a calibration curve.
-
Analyze the extracted samples.
-
Normalize the quantified metabolite levels to the total protein content of the cell lysate (determined from a parallel plate using a BCA assay).
-
-
Data Analysis:
-
Compare the intracellular carnosine concentrations between the control, β-alanine-treated, and dipeptide-treated groups at each time point.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of any observed increases.
-
References
- 1. fiveable.me [fiveable.me]
- 2. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Alanine - Wikipedia [en.wikipedia.org]
- 4. Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 8. polypeptide.com [polypeptide.com]
- 9. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of two β-alanine dosing protocols on muscle carnosine synthesis and washout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Purification of 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-Alanine)
Introduction: The Need for Purity
3-(3-Aminopropanoylamino)propanoic acid, a dipeptide commonly known as β-alanyl-β-alanine, is a molecule of interest in various research contexts, from building block in novel peptidomimetics to its potential biological activities. Whether produced through chemical synthesis or biological routes, the crude product is invariably accompanied by a host of impurities, including unreacted starting materials, byproducts, and structurally similar peptides (e.g., truncated or modified sequences).[1][2][3] For any application in research or therapeutic development, achieving near-absolute purity is not merely a goal but a prerequisite for reliable, reproducible, and safe outcomes.
This guide provides a comprehensive overview of the principal methods for purifying β-alanyl-β-alanine. It moves beyond simple procedural lists to explain the underlying scientific rationale for each technique, empowering researchers to not only follow the protocols but also to adapt and troubleshoot them effectively. We will explore a multi-modal purification strategy, typically commencing with a bulk purification technique like recrystallization or ion-exchange chromatography, followed by a high-resolution polishing step using reversed-phase HPLC.
Physicochemical Properties of β-Alanyl-β-Alanine
Understanding the molecule's properties is fundamental to designing a logical purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₂N₂O₃ | --- |
| Molecular Weight | 160.17 g/mol | Influences choice of size-exclusion media (if used) and MS characterization. |
| Structure | H₂N–CH₂–CH₂–CO–NH–CH₂–CH₂–COOH | Contains a free N-terminal amine and a free C-terminal carboxyl group. |
| Estimated pI | ~7.0 | The molecule is zwitterionic at neutral pH, positively charged at low pH, and negatively charged at high pH. This is the critical parameter for developing IEX methods. |
| Solubility | Soluble in water; limited solubility in alcohols. | Key for selecting solvents for recrystallization and HPLC mobile phases. |
Strategic Purification Workflow
A single purification method is rarely sufficient to achieve the >99% purity required for most applications. A multi-step, orthogonal approach, where each step separates components based on a different chemical property (e.g., charge then hydrophobicity), is the most effective strategy.
References
Application Notes and Protocols for 3-(3-Aminopropanoylamino)propanoic acid (β-Alanyl-β-alanine)
Introduction
3-(3-Aminopropanoylamino)propanoic acid, systematically known as β-Alanyl-β-alanine, is a dipeptide composed of two β-alanine residues. As a structural analog of naturally occurring peptides, it finds applications in various research areas, including its use as a building block in peptide synthesis, in studies of peptide metabolism, and as a reference compound in analytical sciences. The integrity and purity of this compound are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the best practices for the handling and storage of β-Alanyl-β-alanine, grounded in the chemical principles of its constituent amino acid and general peptide chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Common Name | β-Alanyl-β-alanine | - |
| CAS Number | 34322-87-7 | [1] |
| Molecular Formula | C6H12N2O3 | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White crystalline solid (inferred from β-alanine) | [3] |
| Solubility | Moderately soluble in water (inferred from β-alanine) | [3] |
Core Principles of Handling and Storage
The primary objectives in the handling and storage of β-Alanyl-β-alanine are to prevent degradation, contamination, and to ensure the safety of laboratory personnel. As a dipeptide, it is susceptible to environmental factors that can compromise its stability.
Causality Behind Storage Recommendations
Peptides, including dipeptides, are prone to degradation through several mechanisms:
-
Hydrolysis: The peptide bond can be cleaved by water, a reaction that is accelerated by acidic or alkaline conditions.
-
Oxidation: While β-Alanyl-β-alanine does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to air can lead to oxidative degradation.[4][5]
-
Moisture Absorption (Hygroscopicity): Lyophilized peptides are often hygroscopic. Absorbed moisture can significantly reduce the long-term stability of the compound by promoting hydrolysis and other degradation pathways.[5][6][7]
The following workflow outlines the critical decision points for the proper handling and storage of β-Alanyl-β-alanine.
Caption: Workflow for Handling and Storage of β-Alanyl-β-alanine.
Detailed Protocols
Protocol 1: Storage of Lyophilized β-Alanyl-β-alanine
Objective: To ensure the long-term stability of the solid compound.
Materials:
-
Container of β-Alanyl-β-alanine
-
Freezer (-20°C or -80°C)
-
Refrigerator (2-8°C)
-
Desiccator
Procedure:
-
Upon Receipt: Inspect the container for any damage to the seal.
-
Long-Term Storage (> 1 month): For maximum stability, store the tightly sealed container at -20°C or, preferably, -80°C.[4][8] This minimizes the rates of potential degradation reactions.
-
Short-Term Storage (< 1 month): If the compound is to be used within a few weeks, storage in a refrigerator at 2-8°C is acceptable.[8]
Protocol 2: Handling and Weighing of Lyophilized β-Alanyl-β-alanine
Objective: To accurately weigh the compound while minimizing exposure to atmospheric moisture and ensuring user safety.
Materials:
-
Container of β-Alanyl-β-alanine
-
Desiccator
-
Spatula
-
Analytical balance
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator.[5][6][7] This critical step prevents condensation of atmospheric moisture onto the cold powder, which would compromise its stability.
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Weighing: In a well-ventilated area or a chemical fume hood, quickly weigh the desired amount of the powder.[9][10] Minimize the time the container is open.
-
Resealing: Tightly reseal the container immediately after weighing. For long-term storage, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing.[7]
-
Storage of Unused Powder: Return the container to the appropriate storage conditions as described in Protocol 1.
Protocol 3: Preparation and Storage of Stock Solutions
Objective: To prepare a stock solution of known concentration and store it in a manner that preserves its integrity.
Materials:
-
Weighed β-Alanyl-β-alanine
-
Sterile, high-purity solvent (e.g., ultrapure water, buffer)
-
Sterile conical tubes or vials
-
Vortex mixer or sonicator
-
Freezer (-20°C)
Procedure:
-
Solubilization: Dissolve the weighed β-Alanyl-β-alanine in the desired sterile solvent. Given that β-alanine is moderately soluble in water, β-Alanyl-β-alanine is expected to have similar solubility.[3] If solubility is an issue, sonication can be used to aid dissolution.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade peptides, divide the stock solution into single-use aliquots.[4][8]
-
Storage: Store the aliquots at -20°C.[4][6] Peptide solutions are significantly less stable than the lyophilized powder.[4]
-
Usage: When needed, thaw a single aliquot. Any unused portion of the thawed solution should generally be discarded to avoid potential degradation or contamination.[4]
Safety Precautions
While specific toxicity data for β-Alanyl-β-alanine is not available, precautions should be based on the handling of similar non-hazardous chemicals and its constituent, β-alanine.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling the compound.[9][10][11]
-
Inhalation: Avoid creating and inhaling dust.[9][10] Handle in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes.[9][12] In case of contact, rinse the affected area thoroughly with water.[9][11]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical advice.[9]
Incompatibilities
Based on the information for β-alanine, β-Alanyl-β-alanine should be considered incompatible with:
-
Strong oxidizing agents: These can react with the amino groups and potentially degrade the molecule.[9][13]
Conclusion
The proper handling and storage of this compound are crucial for maintaining its chemical integrity and ensuring the validity of experimental results. By adhering to the principles of safe laboratory practice and the specific protocols outlined in this guide—which are derived from the known properties of β-alanine and general guidelines for peptide handling—researchers can confidently utilize this compound in their work. The key takeaways are to protect the lyophilized powder from moisture and to store solutions in aliquots at low temperatures to prevent degradation.
References
- 1. β-Alanyl-β-alanine [webbook.nist.gov]
- 2. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. valudor.com [valudor.com]
- 11. carlroth.com [carlroth.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of 3-(3-Aminopropanoylamino)propanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(3-aminopropanoylamino)propanoic acid (β-alanyl-β-alanine) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for use in pharmacokinetic studies, clinical research, and drug development programs where monitoring of this dipeptide is critical.
Introduction
This compound, a dipeptide of β-alanine, is an endogenous molecule involved in various physiological processes. It is a constituent of the naturally occurring dipeptides carnosine and anserine, which are abundant in meat and play roles in pH buffering and antioxidant activities within skeletal muscle[1]. The quantification of β-alanyl-β-alanine in biological matrices like plasma is essential for understanding its pharmacokinetics, metabolism, and potential role as a biomarker.
Challenges in analyzing small, polar molecules like dipeptides in complex biological fluids include poor retention on traditional reversed-phase chromatography columns and significant interference from matrix components. This method overcomes these challenges by utilizing a HILIC-based chromatographic approach, which is specifically designed for the retention of polar compounds, coupled with the unparalleled selectivity of tandem mass spectrometry. The protocol is designed to meet the rigorous standards of regulatory bodies, ensuring data integrity and reliability for critical research and clinical applications[2][3].
Principle of the Method
The analytical workflow begins with a simple and rapid protein precipitation of plasma samples using an organic solvent to remove high-molecular-weight interferences[4][5]. A stable isotope-labeled internal standard (SIL-IS) is incorporated at this stage to correct for variability during sample processing and analysis. The resulting supernatant is injected directly onto a HILIC column. The analyte and IS are separated from endogenous plasma components and subsequently ionized using positive ion electrospray ionization (ESI+). Quantification is performed using a triple quadrupole mass spectrometer in MRM mode, which monitors specific precursor-to-product ion transitions for both the analyte and the IS, ensuring high specificity and sensitivity.
Materials and Reagents
| Item | Supplier | Grade/Part No. |
| This compound | Sigma-Aldrich | Analytical Standard |
| This compound-d4 | Alsachim | Isotopic Standard |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Thermo Scientific | LC-MS Grade |
| Ammonium Formate (NH₄HCO₂) | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore Milli-Q System | 18.2 MΩ·cm |
| Human Plasma (K₂EDTA) | BioIVT | Pooled, Blank |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | Protein LoBind |
| 96-well Collection Plates | Waters | 2 mL, Polypropylene |
Experimental Protocols
Preparation of Standards and Quality Control Samples
The causality behind preparing stock solutions in a non-aqueous solvent like DMSO or methanol is to ensure long-term stability, as aqueous solutions of peptides can be susceptible to hydrolysis. Subsequent dilutions into a solvent compatible with the initial mobile phase (e.g., 90% Acetonitrile) prevent peak distortion upon injection.
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and its d4-labeled internal standard (IS) in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with 90:10 Acetonitrile:Water (v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 90:10 Acetonitrile:Water to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create CC samples ranging from 1 to 2000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its speed, simplicity, and cost-effectiveness, making it ideal for high-throughput analysis[6]. Acetonitrile is an effective precipitating agent that also aligns with the high organic content required for HILIC chromatography[4].
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of plasma (or standard/QC) into the corresponding tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex mix vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate for analysis.
-
Seal the plate and place it in the autosampler (maintained at 10°C).
LC-MS/MS Instrumental Conditions
A HILIC column is selected to provide adequate retention for the highly polar dipeptide analyte, thereby separating it from the void volume and early-eluting matrix components[7][8]. The use of ammonium formate and formic acid in the mobile phase provides necessary conductivity for ESI and controls pH to ensure consistent analyte ionization.
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or Waters Acquity UPLC |
| Column: | Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temp: | 40°C |
| Autosampler Temp: | 10°C |
| Injection Volume: | 5 µL |
| Mobile Phase A: | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN |
| Mobile Phase B: | 10 mM Ammonium Formate + 0.1% Formic Acid in 5:95 Water:ACN |
| Flow Rate: | 0.4 mL/min |
| Gradient: | 0-1.0 min (95% B), 1.0-4.0 min (95-50% B), 4.0-4.1 min (50-95% B), 4.1-6.0 min (95% B) |
| MS System: | Sciex QTRAP 6500+ or Waters Xevo TQ-S |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Source Temp: | 550°C |
| IonSpray Voltage: | 5500 V |
| Curtain Gas: | 35 psi |
| Collision Gas: | Medium |
| MRM Transitions: | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
The precursor ion chosen is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID), with the most stable and abundant fragment selected as the "quantifier" for quantitation and a second fragment as the "qualifier" for confirmation of identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| β-alanyl-β-alanine | 161.1 | 72.1 | 25 | Quantifier |
| 161.1 | 143.1 | 18 | Qualifier | |
| β-alanyl-β-alanine-d4 (IS) | 165.1 | 76.1 | 25 | Quantifier |
Bioanalytical Method Validation
The method was validated based on the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the FDA and EMA[3][9]. This ensures the method is fit-for-purpose and generates reliable data for regulatory submissions.
-
Selectivity: Assessed by analyzing six different lots of blank human plasma to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve: Evaluated using a linear, 1/x² weighted regression model over the concentration range of 1-2000 ng/mL. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels in six replicates on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ)[2][10].
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a pure solution. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
Stability: Analyte stability was confirmed under various conditions:
-
Bench-top stability: In plasma at room temperature for 8 hours.
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Long-term stability: In plasma stored at -80°C for 90 days.
-
Post-preparative stability: In the autosampler for 24 hours.
-
Results and Discussion
The validation results demonstrate that this method is accurate, precise, and reliable for the quantification of β-alanyl-β-alanine in human plasma.
Table 3: Accuracy and Precision Summary (n=3 runs, 6 replicates/run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 | 9.2 |
| Low | 3.0 | 3.09 | 103.0 | 6.2 | 7.1 |
| Mid | 150 | 145.5 | 97.0 | 4.5 | 5.8 |
| High | 1500 | 1545 | 103.0 | 3.8 | 4.9 |
The calibration curve was consistently linear over the range of 1-2000 ng/mL with r² > 0.995. No significant interferences were observed in blank plasma, confirming method selectivity. The IS-normalized matrix factor was determined to be 1.04 (CV = 7.2%), indicating that the stable isotope-labeled internal standard effectively compensated for any minor ion suppression or enhancement. The analyte was found to be stable under all tested conditions, with deviations within ±10% of the nominal concentration.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The simple protein precipitation sample preparation and a selective HILIC-MS/MS analysis provide a robust, sensitive, and high-throughput workflow. The method meets the stringent requirements of international bioanalytical validation guidelines and is well-suited for supporting clinical and preclinical studies requiring accurate measurement of this dipeptide.
References
- 1. BETA ALANINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
troubleshooting 3-(3-Aminopropanoylamino)propanoic acid synthesis reactions
An in-depth guide to navigating the complexities of 3-(3-Aminopropanoylamino)propanoic acid synthesis, designed for chemical researchers and drug development professionals.
Technical Support Center: Synthesis of β-Alanine Dipeptide
A Senior Application Scientist's Guide to this compound Synthesis
Welcome to the technical support center for the synthesis of this compound, a β-dipeptide of significant interest. This guide is structured to provide practical, experience-driven advice to troubleshoot common experimental challenges. As your dedicated application scientist, my goal is to explain not just the how, but the why behind each step, ensuring your synthesis is both successful and reproducible.
The formation of the amide bond between two β-alanine molecules is a foundational reaction in peptide chemistry.[1] However, like any multi-step synthesis, it presents unique challenges ranging from low yields to purification hurdles. This document is organized into a detailed Troubleshooting Guide and a comprehensive FAQ section to address these issues directly.
Troubleshooting Guide: From Reaction Failure to Product Purity
This section addresses specific problems you may encounter during the synthesis. Each entry follows a logical diagnostic flow to help you identify the root cause and implement an effective solution.
dot
Caption: Troubleshooting Decision Tree.
Question 1: My reaction yield is extremely low. What are the most likely causes?
Low yield is a common frustration stemming from several potential issues. Systematically investigating the following areas is key.
-
Cause A: Inefficient Amide Bond Formation (Coupling)
-
Explanation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not an amide bond formation.[1] A coupling reagent is required to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][3] If this activation or the subsequent coupling is inefficient, the yield will suffer.
-
Solution:
-
Verify Reagent Quality: Coupling reagents like carbodiimides (EDC, DCC) can hydrolyze over time. Use a fresh, high-purity batch.
-
Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine-containing reactant relative to the carboxylic acid.
-
Include Additives: For carbodiimide-based couplings, additives like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency by forming a more reactive intermediate ester.
-
Change Coupling Agent: If EDC/DCC fails, consider a more potent uronium salt-based reagent like HATU or HBTU, which are known for high efficiency but are also more expensive.[]
-
-
-
Cause B: Premature Deprotection or Incomplete Deprotection
-
Explanation: The synthesis relies on orthogonal protecting groups (e.g., Boc and a benzyl ester) that are removed under different conditions.[5] If the N-terminal protecting group (e.g., Boc) is unstable and partially cleaves before the coupling step, polymerization can occur. Conversely, if the final deprotection step is incomplete, you will isolate a partially protected product, lowering the final yield.
-
Solution:
-
Monitor Deprotection: Use TLC or LC-MS to monitor the deprotection steps to completion.
-
Ensure Anhydrous Conditions (for Boc): The Boc group is removed with strong acid (e.g., TFA). Ensure your reaction setup for the preceding steps is free of acidic contaminants.
-
Check Deprotection Reagents: Ensure your TFA (for Boc) or piperidine solution (for Fmoc) is not expired and is used in the correct concentration.
-
-
-
Cause C: Product Loss During Workup and Purification
-
Explanation: this compound is a small, polar, zwitterionic molecule. It can be highly soluble in aqueous phases, leading to significant loss during liquid-liquid extractions. It may also adhere irreversibly to silica gel if not handled correctly.
-
Solution:
-
Avoid Excessive Aqueous Washes: Minimize the volume and number of aqueous washes after the reaction.
-
Saturate Aqueous Layers: If an aqueous wash is necessary, saturate it with NaCl to decrease the polarity and reduce the solubility of your product.
-
Use Reversed-Phase Chromatography: Standard silica gel chromatography is often unsuitable. Reversed-phase HPLC (C18 column) is the state-of-the-art technique for purifying peptides and polar molecules.[6][7]
-
-
Question 2: My final product is impure. LC-MS shows a major peak with the wrong mass. What could it be?
The identity of the impurity depends on its mass. Here are common adducts and side products.
-
Cause A: Byproducts from Coupling Reagents
-
Explanation: Carbodiimide coupling reagents like DCC and EDC generate urea byproducts (dicyclohexylurea - DCU, and 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU, respectively). DCU is poorly soluble in many organic solvents and often precipitates, but EDU is water-soluble and can be difficult to remove.
-
Troubleshooting:
-
Mass Check: Check if the impurity's mass corresponds to your product + an adduct from the coupling agent or its urea byproduct.
-
Filtration (for DCU): If using DCC, ensure the DCU precipitate is thoroughly removed by filtration before workup.
-
Acidic Wash (for EDU): A dilute acid wash (e.g., 1% HCl) can protonate the water-soluble EDU, facilitating its removal into the aqueous phase.
-
-
-
Cause B: Diketopiperazine Formation
-
Explanation: While more common in α-dipeptide synthesis (especially with proline or glycine), intramolecular cyclization to form a six-membered diketopiperazine can occur, particularly during the deprotection of the second amino acid in a solid-phase synthesis.[8][9] This results in a loss of water from the linear dipeptide.
-
Troubleshooting:
-
Mass Check: The mass of the diketopiperazine will be [Mass of Dipeptide - 18.02 u].
-
Mitigation: If this is a persistent issue, especially in solid-phase synthesis, using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[9] In solution-phase, ensure the coupling reaction is performed promptly after deprotection of the amine.
-
-
-
Cause C: Overactivation/Symmetrical Anhydride Formation
-
Explanation: If the carboxylic acid is activated (e.g., with DCC) in the absence of the amine nucleophile, two molecules of the activated acid can react to form a symmetrical anhydride.[10] This anhydride can then react with the amine, but it consumes two equivalents of your starting material for every one product molecule formed, reducing efficiency.
-
Troubleshooting:
-
Order of Addition: Add the coupling reagent to a solution containing both the carboxylic acid and the amine components. Avoid pre-activating the acid for extended periods.
-
-
| Common Coupling Reagents and Considerations | | :--- | :--- | :--- | :--- | | Reagent | Mechanism | Pros | Cons | | DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective | Forms insoluble DCU byproduct, allergen | | EDC (or EDAC) | Carbodiimide | Water-soluble byproduct (EDU), ideal for aqueous media | More expensive than DCC, byproduct can be hard to remove | | HATU | Uronium Salt | Very fast, high yield, low racemization | Expensive, can react with amine nucleophile | | CDI (Carbonyldiimidazole) | Imidazolide | Mild conditions, gaseous byproducts | Slower than other reagents |
Frequently Asked Questions (FAQs)
Q1: Which N-terminal protecting group is better for this synthesis, Boc or Fmoc?
Both are excellent choices, and the decision depends on your overall synthetic strategy and available equipment.[5][11]
-
Boc (tert-Butyloxycarbonyl):
-
Cleavage: Strong acid (e.g., Trifluoroacetic Acid - TFA).
-
Advantages: Robust, less prone to premature cleavage. The overall strategy (Boc/Bn) is well-established.
-
Disadvantages: Requires handling of corrosive TFA. Side-chain protecting groups (like benzyl esters) often require harsh hydrogenolysis for removal.
-
-
Fmoc (9-Fluorenylmethoxycarbonyl):
-
Cleavage: Mild base (e.g., 20% piperidine in DMF).
-
Advantages: Deprotection conditions are very mild, allowing for the synthesis of sensitive peptides. Orthogonal to acid-labile side-chain protecting groups (tBu type).
-
Disadvantages: The Fmoc group itself is large and can sometimes hinder coupling of bulky amino acids. The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged.
-
Recommendation: For a straightforward solution-phase synthesis of this simple dipeptide, the Boc strategy is often more convenient and cost-effective.
Q2: Can I perform this synthesis without protecting the C-terminus of the second β-alanine?
Yes, it is possible but can be challenging. The primary issue is controlling selectivity. If you add an activated N-Boc-β-alanine to unprotected β-alanine, you risk self-polymerization of the unprotected β-alanine.
A more controlled approach is the Schotten-Baumann reaction , where an activated acid (like an acid chloride, e.g., N-Boc-β-alaninoyl chloride) is added to the unprotected β-alanine in a biphasic system with a base (e.g., NaOH(aq) and an organic solvent). The base deprotonates the amine for reaction while keeping the carboxylate as a salt, which is a poor nucleophile. This method can be effective but requires careful pH control.
Q3: What is the best way to purify the final zwitterionic product?
Purification of small, polar peptides is a significant challenge.[6]
-
Reversed-Phase HPLC (RP-HPLC): This is the gold standard.
-
Column: A C18 stationary phase is most common.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is used. A small amount of an ion-pairing agent like TFA (0.1%) is required to protonate the carboxylate groups, making the molecule less polar and improving retention and peak shape.
-
Post-Purification: The collected fractions will contain TFA. If this is undesirable for your application, a salt exchange can be performed, or the product can be repeatedly lyophilized from a dilute HCl solution to yield the hydrochloride salt.
-
-
Ion-Exchange Chromatography (IEX): This is an excellent orthogonal technique. Since the molecule is zwitterionic, you can use either cation or anion exchange depending on the pH. For example, at low pH (~3), the molecule has a net positive charge and will bind to a cation exchange column. It can then be eluted with a salt gradient or by increasing the pH.
dot
Caption: General Synthesis and Purification Workflow.
Experimental Protocol: Solution-Phase Synthesis (Boc Strategy)
This protocol describes a reliable method for the synthesis of this compound using common laboratory reagents.
dot
References
- 1. books.rsc.org [books.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. youtube.com [youtube.com]
- 5. biosynth.com [biosynth.com]
- 6. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Aminopropanoylamino)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(3-aminopropanoylamino)propanoic acid, a β-dipeptide of significant interest. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
I. Introduction to the Synthesis
The synthesis of this compound involves the coupling of two β-alanine molecules. While conceptually straightforward, the reality of peptide synthesis presents numerous challenges that can impact yield and purity.[1][2] These challenges often stem from side reactions, protecting group strategies, and the choice of coupling reagents.[1][3][4] This guide will provide a structured approach to identifying and resolving these issues.
The core of the synthesis is the formation of an amide bond between a carboxyl-activated β-alanine and another β-alanine with a free amino group. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Overall Yield
A low yield of the final product is a frequent challenge and can be attributed to several factors throughout the synthetic process.
Question: My final yield of this compound is consistently below 50%. What are the most likely causes and how can I improve it?
Answer: A suboptimal yield can originate from incomplete reactions at any of the key stages: protection, activation, coupling, or deprotection. Let's break down the potential causes and solutions for each step.
1. Inefficient Protecting Group Strategy:
-
Problem: The choice of N-protecting group (e.g., Boc, Fmoc, Cbz) is critical.[4][5][6] Incomplete protection will leave free amino groups that can self-couple, leading to oligomerization. Incomplete deprotection will result in loss of product.
-
Solution:
-
Boc (tert-Butyloxycarbonyl): Generally robust and removed with moderate acids like trifluoroacetic acid (TFA).[7] Ensure your TFA is fresh and the reaction goes to completion.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved by a base, typically piperidine in DMF.[8] A common side reaction is the premature removal of the Fmoc group by the amino component during coupling.[3] Using a milder base or optimizing reaction time can mitigate this.
-
-
Recommendation: For solution-phase synthesis, the Boc group is often a reliable choice due to the clean cleavage with TFA. For solid-phase synthesis, Fmoc is standard, but careful monitoring of deprotection and coupling steps is essential.[5][6]
2. Suboptimal Coupling Conditions:
-
Problem: The efficiency of the amide bond formation is highly dependent on the coupling reagent and reaction conditions.[1][9] Incomplete coupling is a major source of yield loss.
-
Solution:
-
Increase Reagent Concentration: Higher concentrations of the activated amino acid and the amino component can increase the probability of a successful coupling event.[2]
-
Optimize Coupling Reagents:
-
Carbodiimides (e.g., DCC, EDC): These are effective but can lead to racemization and the formation of N-acylurea byproducts, which can be difficult to remove. The addition of additives like HOBt or Oxyma Pure® can suppress these side reactions and accelerate coupling.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents generally provide faster coupling and lower racemization rates.[1] They are often the preferred choice for more challenging couplings.
-
-
-
Recommendation: Start with a well-established coupling cocktail such as HBTU/DIPEA. If yields are still low, consider switching to a more potent activator like HATU.
3. Side Reactions During Synthesis:
-
Problem: Several side reactions can consume starting materials and generate impurities that complicate purification.
-
Solution:
-
Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially in solid-phase synthesis when using Fmoc chemistry.[10] It can be minimized by using 2-chlorotrityl chloride resin, which provides steric hindrance.[10]
-
Lossen Rearrangement: When using HOSu as an additive, a Lossen rearrangement can occur, leading to the insertion of an extra β-alanine unit.[1][11] Using Oxyma Pure® as an alternative can prevent this side reaction.[1]
-
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Recommended Additive |
| DCC/EDC | Cost-effective | Racemization risk, N-acylurea byproduct | HOBt, Oxyma Pure®[1] |
| HBTU/HATU | Fast reaction, low racemization | Higher cost | None required |
| PyBOP | Good for sterically hindered couplings | Potential for side reactions | None required |
Issue 2: Product Purity and Identification of Byproducts
Achieving high purity is as important as obtaining a good yield. The presence of impurities can significantly affect downstream applications.
Question: My final product shows multiple spots on TLC or extra peaks in HPLC/NMR. What are the likely impurities and how can I get rid of them?
Answer: The presence of multiple signals in your analytical data points to the formation of byproducts or the presence of unreacted starting materials. Identifying these impurities is the first step toward eliminating them.
1. Common Byproducts and Their Origin:
-
Unreacted N-protected β-alanine: This indicates an incomplete coupling reaction.
-
N-acylurea: A common byproduct when using carbodiimide coupling reagents like DCC or EDC. It is often insoluble in many organic solvents, making it difficult to remove.
-
Oligomers (e.g., tri-β-alanine): Results from incomplete protection or premature deprotection, leading to further coupling.
-
β-Alanine insertion products: Can occur due to the Lossen rearrangement if HOSu is used as an additive.[1][11]
2. Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane is often effective.
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
3. Analytical Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities by comparing the spectra to that of the expected product and starting materials.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of any byproducts.
-
HPLC: An excellent tool for assessing purity and quantifying the amount of product versus impurities.
Caption: A logical flow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis without protecting groups?
A1: It is highly discouraged. Without protecting the N-terminus of one β-alanine molecule, you will have a mixture of reactants with free amino and carboxyl groups. This will lead to uncontrolled polymerization and a complex mixture of products, making the isolation of the desired dipeptide nearly impossible.[5][12]
Q2: What is the best solvent for the coupling reaction?
A2: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most commonly used solvents for peptide coupling. DMF is particularly good at solvating growing peptide chains and can help to prevent aggregation.[8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, HPLC can be used.
Q4: My protected dipeptide is difficult to dissolve. What can I do?
A4: Poor solubility can be a sign of aggregation, especially with β-peptides.[13] You can try using a more polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP). In some cases, gentle heating or sonication can help to dissolve the compound. Adding solubilizing tags like polyethylene glycol (PEG) can also improve solubility.[13]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should always be followed. Many of the reagents used in peptide synthesis are hazardous. For example, TFA is highly corrosive, and coupling reagents like DCC can be allergens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Experimental Protocols
Protocol 1: Boc-Protection of β-Alanine
-
Dissolve β-alanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-β-alanine.
Protocol 2: HBTU-Mediated Coupling
-
Dissolve Boc-β-alanine (1 equivalent) and HBTU (1 equivalent) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) and stir for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve β-alanine methyl ester hydrochloride (1 equivalent) in DMF and add DIPEA (1 equivalent) to neutralize the salt.
-
Add the neutralized β-alanine methyl ester solution to the activated Boc-β-alanine solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to yield the protected dipeptide.
Protocol 3: Final Deprotection (Boc and Methyl Ester)
-
Dissolve the protected dipeptide in a solution of 1:1 TFA in DCM.
-
Stir at room temperature for 2 hours.
-
For the saponification of the methyl ester, add a solution of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Stir at room temperature for 2 hours or until the reaction is complete as monitored by TLC.
-
Concentrate the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or chromatography.
V. References
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
MDPI. (n.d.). Synergistic Production of Lycopene and β-Alanine Through Engineered Redox Balancing in Escherichia coli. MDPI. --INVALID-LINK--
-
ACS Publications. (n.d.). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. --INVALID-LINK--
-
Bachem. (n.d.). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. --INVALID-LINK--
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. --INVALID-LINK--
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... ResearchGate. --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
NIH. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. National Institutes of Health. --INVALID-LINK--
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. --INVALID-LINK--
-
ResearchGate. (2025, December 18). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al³⁺, Cu²⁺, Hg²⁺and Pb²⁺: Experimental and Theoretical Study. ResearchGate. --INVALID-LINK--
-
PubMed Central. (n.d.). Advances in the synthesis of β-alanine. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. --INVALID-LINK--
-
PubMed. (2021, April 5). Advances in biotechnological production of β-alanine. National Institutes of Health. --INVALID-LINK--
-
BenchChem. (n.d.). Addressing challenges in the synthesis of long peptide chains. BenchChem. --INVALID-LINK--
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. --INVALID-LINK--
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. Frontiers. --INVALID-LINK--
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. --INVALID-LINK--
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. ResearchGate. --INVALID-LINK--
-
NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. --INVALID-LINK--
-
RSC Publishing. (n.d.). Infrared spectroscopy of the alanine dipeptide analog in liquid water with DFT-MD. Direct evidence for PII/β conformations. RSC Publishing. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization for coupling conditions.[a]. ResearchGate. --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. --INVALID-LINK--
References
- 1. bachem.com [bachem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chimia.ch [chimia.ch]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine)
Welcome to the technical support center for 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of β-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this compound throughout your experiments.
Overview of Stability and Degradation
This compound, also known as β-alanyl-β-alanine, is a dipeptide formed from two β-alanine units. Like other peptides, its stability is not absolute and can be influenced by a variety of environmental factors. Understanding these factors is critical for obtaining reliable and reproducible experimental results. The primary degradation pathway for peptides in aqueous solution is hydrolysis of the amide bond, which is susceptible to catalysis by pH (both acidic and basic conditions) and temperature.[1][2][3] Other potential degradation routes include oxidation, though this is less common for peptides without susceptible residues like methionine or cysteine.[3][4] Physical instabilities, such as aggregation and adsorption to surfaces, can also affect the effective concentration and activity of the peptide.[4][5]
Below, we address common questions and troubleshooting scenarios to help you maintain the integrity of your β-alanyl-β-alanine samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid β-alanyl-β-alanine?
For long-term storage, solid (powder) β-alanyl-β-alanine is relatively stable. It should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended conditions are -20°C or -80°C for maximum longevity, especially for reference-grade material.[6] Exposure to moisture and light should be minimized to prevent slow hydrolysis and potential photochemical reactions.
Q2: How stable is β-alanyl-β-alanine in aqueous solution?
In aqueous solutions, the stability of β-alanyl-β-alanine is influenced by pH, temperature, and the presence of enzymes.[3][4] Peptides are generally prone to chemical degradation in water-based systems, primarily through hydrolysis.[4] For short-term storage of stock solutions (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to prepare aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q3: What is the effect of pH on the stability of β-alanyl-β-alanine?
The pH of the solution is a critical factor in peptide stability.[3][4] The peptide bond is generally most stable in the neutral pH range (approximately pH 4-7). Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the amide bond, leading to the formation of β-alanine. The rate of hydrolysis typically increases as the pH moves further from the optimal range. When preparing solutions, it is crucial to use appropriate buffer systems, such as phosphate or citrate buffers, to maintain a stable pH.[4]
Q4: How does temperature affect the degradation of β-alanyl-β-alanine?
Temperature significantly impacts the rate of chemical degradation. Elevated temperatures accelerate the rate of peptide hydrolysis exponentially.[1][3] Therefore, it is crucial to avoid exposing solutions of β-alanyl-β-alanine to high temperatures for extended periods.[1] For experiments conducted at physiological temperatures (e.g., 37°C), it is important to be aware that degradation may occur over the course of the experiment, and this should be accounted for in the experimental design.
Q5: Is β-alanyl-β-alanine susceptible to enzymatic degradation?
Yes, like other peptides, it can be degraded by proteases and peptidases.[3] If you are working with biological samples, such as cell lysates, tissue homogenates, or serum, be aware that endogenous enzymes can cleave the peptide bond. The inclusion of protease inhibitors in your experimental buffers may be necessary to prevent enzymatic degradation.
Q6: What are the primary degradation products of β-alanyl-β-alanine?
The primary degradation product resulting from the hydrolysis of the amide bond is β-alanine. Depending on the conditions, other minor degradation products could potentially form, but β-alanine will be the major species to monitor.
Q7: How can I detect and quantify β-alanyl-β-alanine and its degradation products?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of β-alanyl-β-alanine and quantifying its degradation products.[7][8] Reversed-phase HPLC with UV detection (at a low wavelength, e.g., 205-220 nm) is often suitable.[7] For more sensitive and specific detection, mass spectrometry (LC-MS) can be used.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Chemical degradation (e.g., hydrolysis). | Analyze a freshly prepared sample as a control. Review storage conditions (temperature, pH, light exposure) of the solution. Consider performing a forced degradation study to identify potential degradation peaks. |
| Loss of biological activity in an assay | Degradation of the peptide leading to a lower effective concentration. | Confirm the purity of the stock solution via HPLC. Prepare fresh solutions for critical experiments. If using biological matrices, consider adding protease inhibitors. |
| Precipitation or cloudiness in solution | Poor solubility or aggregation.[4] | Check the solubility of the peptide in your chosen buffer. You may need to adjust the pH or ionic strength. Gentle warming or sonication can sometimes aid dissolution, but avoid excessive heat. |
| pH of the solution changes over time | Insufficient buffering capacity or degradation leading to the formation of acidic/basic products. | Ensure your buffer concentration is adequate for the experimental conditions. Re-measure the pH of your stock solutions periodically. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of β-alanyl-β-alanine in Solution
This protocol provides a framework for evaluating the stability of your peptide under specific experimental conditions.
-
Preparation of Stock Solution: Dissolve β-alanyl-β-alanine in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as your baseline.
-
Incubation: Aliquot the remaining solution into several sealed vials and store them under the desired test conditions (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of the remaining compound. The appearance of new peaks, such as that for β-alanine, should also be monitored.
Protocol 2: HPLC Method for Purity Assessment
This is a general starting point for an HPLC method. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[7]
Visualizations
Caption: Simplified hydrolysis pathway of β-alanyl-β-alanine.
Caption: Experimental workflow for a stability study.
References
- 1. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-Alanine)
Welcome to the technical support center for the synthesis of 3-(3-aminopropanoylamino)propanoic acid, a dipeptide of β-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of high-purity β-alanyl-β-alanine.
I. Understanding the Core Challenges: Common Side Reactions
The synthesis of β-alanyl-β-alanine, while seemingly straightforward, is susceptible to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of these reactions is the first step toward effective troubleshooting.
A. Diketopiperazine (DKP) Formation: An Intramolecular Cyclization
Diketopiperazine formation is a common side reaction in dipeptide synthesis, leading to the formation of a cyclic dipeptide and truncation of the desired linear peptide. This intramolecular cyclization is particularly prevalent during the synthesis of dipeptides.[1][2]
Question: I am observing a significant amount of a low molecular weight byproduct, which I suspect is the diketopiperazine of β-alanine. What causes this and how can I prevent it?
Answer: The formation of 2,5-piperazinedione from β-alanyl-β-alanine is a classic intramolecular side reaction. The free N-terminal amine of the dipeptide attacks the ester linkage to the solid support (in SPPS) or the activated C-terminal carboxyl group (in solution-phase), leading to cyclization and cleavage from the resin or termination of the chain elongation.
Causality and Mitigation Strategies:
-
Prolonged exposure to basic conditions: The free amine is most nucleophilic under basic conditions. Prolonged exposure to the amine deprotection reagents (e.g., piperidine in Fmoc-SPPS) can promote DKP formation.
-
Solution: Minimize the deprotection time to the minimum required for complete Fmoc removal.
-
-
Elevated temperatures: Higher temperatures can accelerate the rate of intramolecular cyclization.
-
Solution: Conduct the coupling and deprotection steps at room temperature or below if possible.
-
-
Steric hindrance of the amino acids: While less of a factor with the flexible β-alanine, bulky side chains on other amino acids can influence the propensity for DKP formation.[3][4]
B. Oligomerization: Uncontrolled Chain Elongation
Oligomerization, the formation of trimers, tetramers, and longer peptide chains, is another significant side reaction that complicates purification and reduces the yield of the desired dipeptide.
Question: My final product is a complex mixture with multiple higher molecular weight species. How can I control this oligomerization?
Answer: Oligomerization occurs when the newly formed dipeptide, or the activated β-alanine, reacts with another molecule of β-alanine instead of the intended coupling partner. This is a common issue in peptide synthesis, and the unique properties of β-amino acids can influence this side reaction.[5]
Causality and Mitigation Strategies:
-
Excessive activation time: Allowing the activated β-alanine to stand for too long before addition to the reaction mixture can lead to self-condensation.
-
Solution: Add the activated amino acid to the reaction mixture immediately after its formation.
-
-
High concentration of reactants: High concentrations can favor intermolecular reactions over the desired intramolecular coupling.
-
Solution: Optimize the concentration of your reactants. While higher concentrations can drive the reaction to completion, they can also increase the rate of side reactions.
-
-
Choice of coupling reagent: The type of coupling reagent and activators used can influence the rate of side reactions.
-
Solution: Employ coupling reagents known for lower racemization and side reaction profiles, such as HATU or HBTU, in combination with an additive like HOBt.
-
II. Troubleshooting Guides in Q&A Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Dipeptide
| Question | Potential Cause | Troubleshooting Action |
| My overall yield of β-alanyl-β-alanine is consistently below 50%. What are the likely culprits? | Incomplete coupling reaction. | - Ensure your coupling reagents are fresh and active.- Extend the coupling reaction time or perform a double coupling.- Use a more efficient coupling reagent combination (e.g., HATU/DIPEA). |
| Significant diketopiperazine formation. | - Minimize the time the N-terminal amine is deprotected and exposed to basic conditions.- In SPPS, consider using a 2-chlorotrityl chloride resin, which is more sensitive to acid and can be cleaved under milder conditions, reducing DKP formation. | |
| Loss of product during workup and purification. | - Optimize your extraction and precipitation procedures.- For recrystallization, ensure the solvent system is appropriate for your protected or deprotected dipeptide to minimize loss in the mother liquor.[6] | |
| Impure starting materials. | - Verify the purity of your β-alanine and protecting group reagents. Impurities can interfere with the reaction. |
Issue 2: Product Purity Issues
| Question | Potential Cause | Troubleshooting Action |
| My HPLC analysis shows multiple peaks close to my product peak. How can I improve the purity? | Presence of oligomers. | - Control the stoichiometry of your reactants carefully. Avoid a large excess of the activated amino acid.- Optimize the reaction concentration and temperature to favor the desired reaction. |
| Incomplete deprotection. | - Ensure complete removal of the N-terminal protecting group (e.g., Boc or Fmoc) before the next coupling step. Monitor with a Kaiser test in SPPS.- For final deprotection, ensure sufficient reaction time and appropriate cleavage cocktails. | |
| Side reactions from coupling reagents. | - Guanidinylation can occur with uronium-based coupling reagents (HBTU, HATU) if the N-terminal amine is exposed for too long before coupling. This results in a capped and terminated peptide. Pre-activation of the amino acid can mitigate this. | |
| I have a persistent impurity that I cannot identify. | Formation of Fmoc-β-alanine during Fmoc protection. | - If using Fmoc-OSu to prepare your Fmoc-β-alanine, be aware that a Lossen rearrangement can produce Fmoc-β-alanine as a byproduct, which can be incorporated into your peptide.[7] Consider using Fmoc-Cl or pre-purchased high-purity Fmoc-β-alanine. |
III. Experimental Protocols
Here we provide detailed step-by-step methodologies for the synthesis of β-alanyl-β-alanine via both solution-phase and solid-phase methods.
A. Solution-Phase Synthesis of Boc-β-Alanyl-β-Alanine Methyl Ester
This protocol describes the coupling of Boc-β-alanine with β-alanine methyl ester hydrochloride.
Materials:
-
Boc-β-Alanine (Boc-β-Ala-OH)
-
β-Alanine methyl ester hydrochloride (H-β-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Neutralization of β-Alanine Methyl Ester Hydrochloride:
-
Dissolve H-β-Ala-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise and stir for 30 minutes at 0 °C.
-
-
Activation of Boc-β-Alanine:
-
In a separate flask, dissolve Boc-β-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Boc-β-Ala-OH solution.
-
Add the filtrate to the neutralized H-β-Ala-OMe solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter off any further DCU precipitate.
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
-
B. Solid-Phase Synthesis of β-Alanyl-β-Alanine using Fmoc Chemistry
This protocol outlines the synthesis on a Wang resin, which will yield the C-terminally free acid upon cleavage.
Materials:
-
Fmoc-β-Ala-Wang resin
-
Fmoc-β-Alanine (Fmoc-β-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling:
-
Place Fmoc-β-Ala-Wang resin in a solid-phase synthesis vessel.
-
Add DMF and allow the resin to swell for 1 hour.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-β-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless).
-
-
Final Fmoc Deprotection:
-
Wash the resin with DMF.
-
Repeat the Fmoc deprotection step as described above.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can be purified by reverse-phase HPLC.
-
IV. Data Presentation
Table 1: Typical Yield and Purity for β-Alanyl-β-Alanine Synthesis
| Synthesis Method | Protecting Group Strategy | Typical Crude Yield (%) | Typical Purity after Purification (%) | Reference |
| Solution-Phase | Boc | 70-85 | >95 | [8] |
| Solid-Phase | Fmoc | 60-80 | >98 (after HPLC) | [9][10] |
V. Visualization of Reaction Pathways
Desired Reaction: Peptide Bond Formation
Caption: Solution-phase synthesis of the protected dipeptide.
Side Reaction 1: Diketopiperazine (DKP) Formation
Caption: Mechanism of diketopiperazine formation.
Side Reaction 2: Oligomerization
Caption: Formation of a trimer as an example of oligomerization.
VI. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group of the second β-alanine in solution-phase synthesis?
A1: Yes, it is highly recommended. Typically, it is protected as a methyl or ethyl ester. This prevents self-condensation of the second β-alanine and allows for a cleaner coupling reaction. The ester can be saponified after the coupling if the free acid is required.
Q2: Can I use the same coupling reagents for β-amino acids as I would for α-amino acids?
A2: Generally, yes. Standard coupling reagents like DCC, HBTU, HATU, and DIC are effective for forming peptide bonds between β-amino acids. However, the kinetics and side reaction profiles may differ, so optimization of reaction conditions is always recommended.
Q3: How do I monitor the progress of my solution-phase reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. You can monitor the disappearance of the starting materials (e.g., Boc-β-Ala-OH) and the appearance of the product. A co-spot of the starting material and the reaction mixture is useful for comparison.
Q4: What is the best way to purify the final deprotected β-alanyl-β-alanine?
A4: For high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. For larger quantities where high purity is not as critical, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective.
Q5: My crude product after cleavage from the solid support is a sticky oil and not a solid. What should I do?
A5: This is common for small, unprotected peptides. Ensure all the TFA from the cleavage cocktail is removed by co-evaporation with a solvent like dichloromethane. Thorough trituration with cold diethyl ether, sometimes with scratching the sides of the flask, can help to induce precipitation. If it remains an oil, you can proceed to HPLC purification directly after dissolving the oil in the appropriate solvent.
VII. References
-
Seebach, D., et al. (1996). Beta-peptides: synthesis by Arndt–Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.
-
Appella, D. H., et al. (1997). Residue-based control of helix shape in beta-peptide oligomers. Nature, 387(6631), 381-384.[11]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.[1]
-
Controlling the Oligomerization State of Aβ-Derived Peptides with Light. (2018). eScholarship, University of California.[2][12]
-
Goolcharran, C., & Borchardt, R. T. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1035-1044.[1][3][4]
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46493-46502.[2][13][14]
-
β-Peptides as inhibitors of protein–protein interactions. (2008). Methods in molecular biology, 494, 1-38.[15]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.[16]
-
Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis. (2025). BenchChem.[8]
-
Frenkel-Pinter, M., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263.[5]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.[17]
-
FMOC-b-Ala-OH synthesis. (n.d.). ChemicalBook.[18]
-
Quantification of Beta-Alanine in Plasma using Reverse-Phase HPLC with Pre-Column Derivatization. (2025). BenchChem.[19]
-
Boc-β-Ala-OH. (n.d.). MedchemExpress.com.[20]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.[21]
-
Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine. (2025). BenchChem.[9]
-
[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.[22]
-
Purification of beta-alanine. (1963). US Patent 3,105,092.[6]
-
Advances in Fmoc solid‐phase peptide synthesis. (2009). Journal of Peptide Science, 15(1), 1-28.[23]
-
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019). PloS one, 14(1), e0210830.[24]
-
Method for quantitative detection of beta-alanine and application thereof. (n.d.). SciSpace.[25]
-
Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1222928.[26]
-
Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. (2009). Journal of AOAC International, 92(4), 1084-1092.[27]
-
A Comparative Guide to Validating the Purity of L-Seryl-L-leucyl-L-alanyl-L-alanine by Analytical HPLC. (2025). BenchChem.[28]
-
Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.[29]
-
A method of preparing Beta-alanine using β-aminopropionitrile. (2018). CN108558688A.[30]
-
BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp.[31]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2014). CHIMIA International Journal for Chemistry, 68(5), 335-339.[7]
-
De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. (2019). bioRxiv.[32]
-
Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery. (2010). International Journal of Peptide Research and Therapeutics, 16(4), 401-411.[33]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies Blog.[10]
-
beta-Alanine synthase: purification and allosteric properties. (1993). Archives of biochemistry and biophysics, 305(1), 185-191.[34]
-
Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine. (2007). Organic letters, 9(1), 25-28.[35]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). Crystal Growth & Design, 22(4), 2246-2254.[36] 37]
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the Oligomerization State of Aβ-Derived Peptides with Light [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Residue-based control of helix shape in beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling the oligomerization state of Aβ-derived peptides with light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. peptide.com [peptide.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method for quantitative detection of beta-alanine and application thereof (2017) | Liu Yubing | 2 Citations [scispace.com]
- 26. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. CN108558688A - A method of preparing Beta-alanine using β-aminopropionitrile - Google Patents [patents.google.com]
- 31. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 32. biorxiv.org [biorxiv.org]
- 33. researchgate.net [researchgate.net]
- 34. beta-Alanine synthase: purification and allosteric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Aminopropanoylamino)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(3-aminopropanoylamino)propanoic acid, a β-alanine dipeptide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, optimized protocols grounded in established peptide chemistry principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this β,β-dipeptide, while seemingly straightforward, presents several challenges. These primarily include:
-
Low reaction yields: Incomplete coupling reactions are a frequent issue, often stemming from suboptimal activation of the carboxylic acid or steric hindrance.
-
Side reactions: The formation of unwanted byproducts can complicate purification and reduce the overall yield. Key side reactions include diketopiperazine formation and racemization (though β-alanine is achiral, this is a consideration for substituted β-amino acids).
-
Product purification: The polar nature of the dipeptide can make it challenging to purify, often requiring specific crystallization or chromatographic techniques.
-
Protecting group strategy: Choosing the appropriate protecting groups for the amino and carboxyl termini of the two β-alanine molecules is crucial for a successful synthesis.
Q2: Which coupling reagent is most effective for this synthesis?
For the coupling of β-amino acids, and particularly for sequences that may be considered "difficult," uronium/aminium salt-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower propensity for side reactions.[1][2] Among these, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1] The HOAt moiety in HATU forms a more reactive OAt-ester intermediate, leading to faster and more complete coupling with a reduced risk of epimerization.[1]
Q3: What is the most common and problematic side reaction to be aware of?
One of the most significant side reactions is the intramolecular cyclization of the dipeptide intermediate to form a diketopiperazine (DKP) .[3] This is particularly prevalent at the dipeptide stage and can be catalyzed by the presence of a base.[3][4] The formation of this stable six-membered ring leads to a truncated product and can be a major source of yield loss.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The use of a ninhydrin stain can help visualize the amino-containing compounds. For more detailed analysis and confirmation of product formation, techniques like LC-MS are invaluable.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield and purity issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU.[1] Ensure the coupling reagent is fresh and anhydrous. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine component. |
| Presence of water in the reaction. | Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Sub-optimal base. | Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) at the correct stoichiometry (typically 2-4 equivalents). Stronger or nucleophilic bases can cause side reactions. | |
| Presence of a Major Side Product with a Lower Molecular Weight | Diketopiperazine (DKP) formation. | This is a common issue, especially in solution-phase synthesis.[3] To minimize DKP formation, consider lowering the reaction temperature and using a milder base. In some cases, synthesizing the protected dipeptide and then deprotecting both ends can be a more effective strategy. |
| Crude Product is a Complex Mixture | Incomplete deprotection of the N-terminal protecting group in a previous step. | Ensure complete removal of the N-terminal protecting group (e.g., Boc or Fmoc) before the coupling step. This can be verified using a Kaiser test for free amines.[5] If necessary, increase the deprotection time or use fresh deprotection reagents. |
| Formation of Fmoc-β-alanine impurity. | If using Fmoc-β-alanine that was prepared using Fmoc-OSu, it may be contaminated with Fmoc-β-alanine, which can be incorporated into the peptide chain.[6][7][8] Use high-purity Fmoc-β-alanine or a different Fmoc-donating reagent for its preparation. | |
| Difficulty in Product Purification | The product is highly polar and water-soluble. | Purification by crystallization can be effective. Try dissolving the crude product in a minimal amount of a polar solvent (e.g., water or methanol) and then adding a less polar solvent (e.g., ethanol, isopropanol, or acetone) to induce precipitation.[9] Reverse-phase HPLC is also a powerful purification technique. |
| Product co-elutes with byproducts. | Optimize the purification method. For crystallization, try different solvent systems. For HPLC, adjust the gradient of the mobile phase. |
Section 3: Optimized Experimental Protocols
This section provides detailed, step-by-step protocols for the solution-phase synthesis of this compound using both Boc and Fmoc protection strategies.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target dipeptide.
Protocol 1: Boc-Protected Synthesis of this compound
This protocol utilizes Boc (tert-butyloxycarbonyl) for N-terminal protection.
Materials:
-
Boc-β-Ala-OH
-
β-Alanine methyl ester hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF
-
DCM
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere, dissolve Boc-β-Ala-OH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add β-Alanine methyl ester hydrochloride (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester.
-
-
Saponification:
-
Dissolve the crude dipeptide ester in a mixture of methanol and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected dipeptide.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a water/ethanol mixture or by reverse-phase HPLC.
-
Protocol 2: Fmoc-Protected Synthesis of this compound
This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for N-terminal protection.
Materials:
-
Fmoc-β-Ala-OH
-
β-Alanine tert-butyl ester hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF
-
20% Piperidine in DMF
-
DCM
-
TFA
Procedure:
-
Coupling Reaction:
-
Follow the same coupling procedure as in Protocol 1, using Fmoc-β-Ala-OH (1 equivalent) and β-Alanine tert-butyl ester hydrochloride (1 equivalent).
-
-
Work-up:
-
Perform a similar aqueous work-up as described in Protocol 1 to obtain the crude Fmoc-protected dipeptide ester.
-
-
Fmoc and tert-Butyl Deprotection:
-
The Fmoc and tert-butyl protecting groups can be removed in a single step using a strong acid.
-
Dissolve the crude protected dipeptide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization or reverse-phase HPLC as described in Protocol 1.
-
Table: Comparison of Coupling Reagents for β-Amino Acid Coupling
| Coupling Reagent | Advantages | Disadvantages | Typical Yield Range for β,β-dipeptides |
| HATU | High reactivity, fast reaction times, low racemization.[1] | Higher cost compared to other reagents. | 85-95% |
| HBTU | Good reactivity, widely used.[2] | Can be less effective for sterically hindered couplings, higher risk of racemization compared to HATU.[1] | 75-90% |
| DCC/DIC + HOBt | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC), which can complicate purification. Slower reaction times. | 60-80% |
Section 4: Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. For this compound in D₂O, you would expect to see two sets of triplets, each integrating to 2 protons, corresponding to the two pairs of adjacent methylene (-CH₂-) groups. The chemical shifts will be influenced by the adjacent amide and carboxylic acid groups. A broad singlet for the amide N-H proton may also be visible in a non-deuterated solvent.
-
¹³C NMR: The carbon NMR spectrum should show four distinct signals: two for the carbonyl carbons (amide and carboxylic acid) and two for the methylene carbons.
2. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized dipeptide. The expected [M+H]⁺ ion for this compound (C₆H₁₂N₂O₃, MW: 160.17 g/mol ) would be at m/z 161.18.
3. High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is crucial for assessing the purity of the final product. A single, sharp peak is indicative of a pure compound. The retention time will depend on the specific column and mobile phase conditions used.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 3-(3-Aminopropanoylamino)propanoic Acid Samples
Welcome to the technical support center for 3-(3-aminopropanoylamino)propanoic acid, also known as β-Ala-β-Ala. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurities encountered during the synthesis and purification of this dipeptide. Our goal is to provide you with the expertise and practical insights needed to ensure the highest quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
General Purity and Impurity Profile
Q1: What are the most common types of impurities I might encounter in my this compound samples?
A1: Impurities in synthetic peptides like β-Ala-β-Ala can originate from various sources, including the starting materials, the synthesis process itself, and degradation during storage.[1][2] Common impurities include:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual β-alanine or protected β-alanine derivatives.
-
Side-Reaction Products: Formation of undesired products due to the reactivity of the starting materials and reagents. For instance, if Fmoc-OSu is used for N-protection of β-alanine, it can lead to the formation of β-alanyl impurities through a Lossen rearrangement.[1]
-
Coupling Reagent Byproducts: Urea derivatives from carbodiimide coupling agents (e.g., DCC, DIC) or byproducts from phosphonium or iminium salts (e.g., HBTU, HATU).
-
-
Product-Related Impurities:
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling can lead to the absence of one of the β-alanine units.[3]
-
Insertion Sequences: The presence of β-alanine impurities in the starting materials can lead to the unintentional insertion of an extra β-alanine residue.[4][5]
-
Racemization Products: Although β-alanine is achiral, if you are working with chiral β-amino acid derivatives, racemization can be a concern.
-
-
Degradation Products:
-
Hydrolysis of the peptide bond under strongly acidic or basic conditions.
-
Oxidation, particularly if any reactive functional groups are present in derivatives.
-
Q2: What is a typical acceptable purity level for this compound in a research setting versus for pharmaceutical development?
A2: The required purity level is highly dependent on the intended application.
-
For general research and in vitro studies: A purity of >95% is often considered acceptable.
-
For cell-based assays and non-clinical studies: A higher purity of >98% is recommended to avoid confounding results from impurities.
-
For pharmaceutical development: The standards are much more stringent and are governed by regulatory bodies like the FDA and EMA, with guidance from pharmacopeias such as the United States Pharmacopeia (USP).[6][7][8] For active pharmaceutical ingredients (APIs), purity requirements are typically ≥99.0%, with strict limits on specified and unspecified impurities.
Analytical Methods
Q3: Which analytical techniques are best for assessing the purity of my this compound sample?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. Reversed-phase HPLC (RP-HPLC) with UV detection is the most common setup.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of MS, allowing for the identification of impurities by their mass-to-charge ratio (m/z).[2][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities without the need for reference standards for every impurity.[7]
Q4: I'm developing an HPLC method. Should I use trifluoroacetic acid (TFA) or formic acid (FA) in my mobile phase?
A4: The choice between TFA and FA depends on your detection method.
-
For UV detection: TFA (typically at 0.1%) is often preferred as it is a strong ion-pairing agent that can improve peak shape and resolution for peptides.[2]
-
For Mass Spectrometry (MS) detection: Formic acid (typically at 0.1%) is the preferred choice. TFA is a strong ion suppressor and can significantly reduce the sensitivity of your MS detector.[2] While FA may not provide the same peak sharpness as TFA with some columns, modern HPLC columns designed for peptide analysis can provide excellent results with FA.[2]
Purification Strategies
Q5: What are the most effective methods for purifying this compound?
A5: The primary methods for purifying small peptides like β-Ala-β-Ala are:
-
Recrystallization: This is a classic and often effective method for obtaining highly pure crystalline material, especially if the impurities have different solubility profiles from the desired product.[12]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique capable of separating closely related impurities. It is a very common method for peptide purification.
-
Flash Chromatography: Reversed-phase flash chromatography can be a rapid and efficient method for purifying larger quantities of peptides, either as a standalone technique or as a preliminary purification step before a final polishing step with preparative HPLC.[13][14][15]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis and purification of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC chromatogram shows multiple peaks in addition to the main product peak.
Diagnostic Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Causality and Resolution:
-
Cause: Incomplete reactions or side reactions during synthesis are the most common culprits. For example, using an excess of a coupling reagent can lead to modification of the peptide, while insufficient coupling time can leave unreacted starting materials.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use LC-MS to determine the mass of the impurity peaks. This will provide crucial clues to their identity. For example, a mass corresponding to β-alanine suggests unreacted starting material. A mass higher than the product could indicate a byproduct from the coupling reagent.
-
Review the Synthesis Protocol:
-
Stoichiometry: Ensure the correct molar ratios of reactants and coupling agents were used.
-
Reaction Time and Temperature: Incomplete reactions can result from insufficient time or temperatures that are too low. Conversely, high temperatures can promote side reactions.[16]
-
Purity of Starting Materials: Impurities in the initial β-alanine can be carried through the synthesis.
-
-
Optimize Purification: If the impurities are closely related to the product, you may need to optimize your purification method. For preparative HPLC, a shallower gradient can improve resolution. For recrystallization, a different solvent system may be necessary.
-
Issue 2: Low Purity After Recrystallization
Symptom: The purity of your this compound does not significantly improve after recrystallization.
Diagnostic Workflow:
Caption: Troubleshooting low purity after recrystallization.
Causality and Resolution:
-
Cause: The chosen solvent system may not be effective at differentiating between your product and the impurities. It's also possible that the product is degrading during the recrystallization process, especially if high temperatures are used for an extended period.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A systematic screening of different solvents and solvent mixtures is recommended. For a polar dipeptide like β-Ala-β-Ala, polar solvents like water, ethanol, methanol, and mixtures thereof are good starting points.[17][18]
-
Anti-Solvent Crystallization: Dissolve your compound in a good solvent and then slowly add a poor solvent (the anti-solvent) until the solution becomes turbid. This can sometimes provide better selectivity than cooling crystallization.
-
Control Temperature and Time: Avoid prolonged exposure to high temperatures to minimize the risk of degradation. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Seeding: If crystallization is slow or does not occur upon cooling, adding a small seed crystal of the pure compound can initiate crystallization.
-
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol provides a general method for the purity analysis of this compound using RP-HPLC with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 50 22 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Impurity Identification
This protocol is suitable for identifying impurities and confirming the mass of the target compound.
-
Instrumentation: LC-MS system (e.g., with an electrospray ionization - ESI - source).
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: Similar to the HPLC-UV method, but may need to be adjusted based on the specific LC-MS system.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.1 mg/mL.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Look for the expected [M+H]⁺ ion for this compound (C₆H₁₂N₂O₃, MW = 160.17 g/mol ; expected [M+H]⁺ = 161.09). Analyze the masses of other peaks to identify potential impurities.
-
Protocol 3: Purification by Recrystallization
This is a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the impure sample in various solvents (e.g., water, ethanol, isopropanol, and mixtures) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure sample to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
| β-Alanine | H₂N-CH₂-CH₂-COOH | 89.09 | 90.07 | Unreacted starting material |
| 3,3'-Iminodipropionic acid | HN(CH₂CH₂COOH)₂ | 161.16 | 162.12 | Byproduct in β-alanine synthesis[19] |
| β-Ala-β-Ala-β-Ala | Tripeptide | 231.24 | 232.18 | Insertion sequence |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H₂N-CH₂ - | ~3.20 (t) | ~39.5 |
| -CH₂ -CONH- | ~2.55 (t) | ~36.3 |
| -NH-CH₂ - | ~3.40 (q) | ~37.0 |
| -CH₂ -COOH | ~2.45 (t) | ~34.5 |
| -C OOH | - | ~175.0 |
| -C ONH- | - | ~172.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and concentration.[6][20]
References
- 1. bachem.com [bachem.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation | PLOS One [journals.plos.org]
- 6. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Peptide Impurities and Emerging Solutions [usp.org]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-methylamino-L-alanine analysis by liquid chromatography tandem mass spectrometry with iTRAQ as the derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 13. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Alanine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 18. lifetein.com [lifetein.com]
- 19. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 20. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Characterization of 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-alanine)
Welcome to the technical support center for the characterization of 3-(3-Aminopropanoylamino)propanoic acid, also known as β-alanyl-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique dipeptide. Here, we provide in-depth, experience-based insights and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.
Introduction: The Unique Challenges of a β-Dipeptide
This compound is a dipeptide composed of two β-alanine residues. Unlike its α-amino acid counterparts, the β-amino acid structure introduces greater conformational flexibility. This inherent property, while offering unique biochemical characteristics, presents specific analytical challenges. Researchers may encounter issues with chromatographic resolution, spectroscopic interpretation, and impurity profiling. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Analysis (HPLC/UPLC)
Question: I am observing poor peak shape and variable retention times for my β-alanyl-β-alanine sample during Reverse-Phase HPLC analysis. What could be the cause and how can I fix it?
Answer: This is a common issue stemming from the polar nature of the dipeptide and its potential for secondary interactions with the stationary phase.
Underlying Causes:
-
Residual Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns can interact with the amine groups of your dipeptide, leading to peak tailing.
-
Mobile Phase pH: The ionization state of the amino and carboxylic acid groups is highly dependent on the mobile phase pH. If the pH is not adequately controlled, you will observe inconsistent retention times.
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Rationale: To ensure consistent ionization, buffer the mobile phase. For zwitterionic compounds like β-alanyl-β-alanine, operating at a pH away from its isoelectric point (pI) can improve peak shape.
-
Action: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the ionizable functional groups. Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM.
-
-
Mitigate Silanol Interactions:
-
Rationale: Employing an end-capped column or adding a competing base to the mobile phase can reduce peak tailing.
-
Action:
-
Use a modern, end-capped C18 column.
-
If tailing persists, consider adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).
-
-
-
Sample Solvent Compatibility:
-
Rationale: The sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible.
-
Action: Whenever feasible, dissolve and inject your sample in the starting mobile phase.
-
Experimental Workflow for HPLC Method Optimization:
Caption: HPLC troubleshooting workflow for β-alanyl-β-alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The 1H NMR spectrum of my synthesized β-alanyl-β-alanine is complex and shows overlapping signals. How can I confidently assign the proton peaks?
Answer: The increased number of methylene (-CH2-) groups in β-alanyl-β-alanine compared to α-dipeptides often leads to more complex 1H NMR spectra with potential signal overlap.[1] Two-dimensional (2D) NMR techniques are invaluable for unambiguous peak assignment.
Key Concepts:
-
1H-1H COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds). It is essential for identifying adjacent methylene groups.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, helping to resolve overlapping proton signals based on the chemical shift of the carbon they are bonded to.
Protocol for NMR Signal Assignment:
-
Acquire a High-Resolution 1D 1H NMR Spectrum:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Ensure proper shimming to obtain sharp peaks.
-
-
Acquire a 2D 1H-1H COSY Spectrum:
-
Rationale: To establish connectivity between protons.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates that they are spin-coupled.[2] This will allow you to trace the spin systems of the two β-alanine residues.
-
-
Acquire a 2D 1H-13C HSQC Spectrum (Optional but Recommended):
-
Rationale: To resolve overlapping proton signals.
-
Interpretation: Each peak in the HSQC spectrum corresponds to a C-H bond. This can help differentiate between methylene groups with similar proton chemical shifts but different carbon chemical shifts.
-
Logical Relationship for NMR Assignment:
References
Technical Support Center: A Researcher's Guide to 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-alanine)
Preventing Compound Degradation in Experimental Settings
Core Concept: Understanding the Vulnerabilities of β-Alanyl-β-alanine
3-(3-Aminopropanoylamino)propanoic acid is a dipeptide featuring a central amide bond. This bond is the primary site of chemical instability. The principal mechanism of degradation is hydrolysis , the cleavage of the amide bond by water, which results in the formation of two molecules of β-alanine.[1] This process can be accelerated by several factors prevalent in experimental environments, including:
-
pH: Both acidic and basic conditions can catalyze amide hydrolysis.[2][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Enzymatic Activity: In biological systems, such as cell culture, proteases and peptidases can enzymatically cleave the peptide bond.[1]
A secondary concern is oxidation , particularly over long-term storage or if the compound is exposed to oxidative conditions. Amino groups can be susceptible to oxidative degradation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and use of β-Alanyl-β-alanine in a direct question-and-answer format.
FAQ 1: What are the definitive storage conditions for ensuring the long-term stability of β-Alanyl-β-alanine?
Correct storage from the moment of receipt is the most critical step in preventing degradation.
Answer:
The stability of the compound differs significantly between its solid and solution forms.
-
Solid (Lyophilized) Form: For maximum long-term stability, the lyophilized powder should be stored at -20°C or colder, under desiccated conditions.[5][6] It is crucial to prevent moisture exposure. Before opening the container, always allow it to equilibrate to room temperature inside a desiccator to avoid condensation of atmospheric moisture onto the cold powder.[6]
-
Stock Solutions: Once dissolved, the peptide is more susceptible to degradation.[4][5][7] To mitigate this, adhere to the following guidelines:
| Parameter | Recommended Protocol | Rationale |
| Solvent | Use sterile, nuclease-free water or a buffered solution (e.g., PBS). | High-purity solvents minimize contaminants that could catalyze degradation. |
| pH Control | Maintain the pH of the stock solution between 6.0 and 7.5.[4] | This range represents a compromise to minimize both acid and base-catalyzed hydrolysis of the amide bond.[2][4] |
| Storage Temperature | Store at -20°C for short-term use (days) and at -80°C for long-term storage (weeks to months).[5] | Freezing significantly slows down the rate of hydrolysis. |
| Aliquoting | Prepare single-use aliquots. | This is a critical step to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][6] |
Workflow for Preparing and Storing Stable Stock Solutions
References
- 1. Hydrolysis of a dipeptide [biotopics.co.uk]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Deep Dive into the Scaled-Up Synthesis of 3-(3-Aminopropanoylamino)propanoic Acid
This technical support guide is tailored for researchers, scientists, and drug development professionals focused on the synthesis of 3-(3-aminopropanoylamino)propanoic acid. As you transition from bench-scale experiments to larger-scale production, this document will serve as a critical resource for troubleshooting common issues and providing in-depth answers to frequently encountered challenges. Our goal is to empower you with the technical expertise to navigate the complexities of scaling up this di-β-peptide synthesis, ensuring both efficiency and high purity of the final product.
The Synthetic Landscape: A Strategic Overview
The industrial synthesis of this compound, a dipeptide of β-alanine, is most practically and economically achieved through a solution-phase approach. This methodology involves the coupling of an N-protected β-alanine with a C-terminally protected β-alanine, followed by sequential or concurrent deprotection steps. The judicious selection of protecting groups is paramount to circumvent potential side reactions and maximize the yield of the target molecule.
"N_Protected_Beta_Alanine" [label="N-Protected\nβ-Alanine", fillcolor="#34A853"]; "C_Protected_Beta_Alanine" [label="C-Protected\nβ-Alanine", fillcolor="#34A853"]; "Coupling_Reagent" [label="Coupling Reagent", fillcolor="#FBBC05"]; "Protected_Dipeptide" [label="Protected Dipeptide"]; "Final_Product" [label="3-(3-Aminopropanoylamino)\npropanoic Acid", fillcolor="#EA4335"]; "N_Deprotection" [label="N-Deprotection"]; "C_Deprotection" [label="C-Deprotection"];
"N_Protected_Beta_Alanine" -> "Protected_Dipeptide"; "C_Protected_Beta_Alanine" -> "Protected_Dipeptide"; "Coupling_Reagent" -> "Protected_Dipeptide"; "Protected_Dipeptide" -> "N_Deprotection"; "N_Deprotection" -> "C_Deprotection"; "C_Deprotection" -> "Final_Product"; }
Caption: A generalized workflow for the synthesis of this compound.Troubleshooting Guide: From Theory to Practice
This section provides a detailed, question-and-answer-formatted guide to address specific experimental hurdles you may encounter during the synthesis and scale-up of this compound.
Addressing Low Coupling Yields
Question: Our team is observing a significant decrease in yield during the peptide coupling stage as we scale up. What are the probable causes, and what strategies can we implement for optimization?
Answer:
A reduction in coupling efficiency upon scale-up is a frequent obstacle in peptide synthesis and can be attributed to several interconnected factors.[1]
-
Aggregation: As the concentration of the peptide chain increases, intermolecular hydrogen bonding can lead to aggregation, effectively sequestering the reactive termini and hindering further reaction.[1]
-
Inadequate Activation: The activation of the carboxylic acid of the N-protected β-alanine may be incomplete or the activated species may be unstable under the reaction conditions, leading to lower conversion.
-
Mass Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients and temperature differentials, both of which can negatively impact reaction kinetics.
Actionable Troubleshooting Steps:
-
Selection of Coupling Reagents: For large-scale synthesis, the economic viability of reagents is a key consideration. Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), offer a good balance of cost and efficiency. In cases of persistent low yields, more potent but costlier onium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be considered.[1]
-
Solvent Environment: The choice of solvent is critical for maintaining the solubility of all reactants and the growing peptide chain. While N,N-dimethylformamide (DMF) is a standard choice, N-methyl-2-pyrrolidone (NMP) offers superior solvating properties and can be a valuable alternative if aggregation is suspected.[2][3]
-
Thermal Management: While peptide couplings are typically conducted at ambient temperatures, a moderate increase in temperature (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction forward. However, this must be carefully monitored, as excessive heat can promote undesirable side reactions.[1]
-
Process Analytical Technology (PAT): Implementing in-process monitoring via techniques like High-Performance Liquid Chromatography (HPLC) is essential to track the reaction's progress to completion and make informed decisions about reaction time.
-
Stoichiometric Adjustments: Employing a modest excess of the activated N-protected β-alanine (typically 1.1 to 1.2 equivalents) can significantly improve the conversion of the C-protected β-alanine.
| Parameter | Recommended for Scale-Up | Rationale |
| Coupling Reagent | DIC/Oxyma or DCC/HOBt | A cost-effective and robust system for couplings with minimal steric hindrance. |
| Solvent | DMF or NMP | Ensures good solubility, with NMP being particularly effective at disrupting aggregation. |
| Temperature | 25-40 °C | Optimizes the balance between reaction rate and the minimization of side reactions. |
| Monitoring | In-process HPLC analysis | Allows for real-time tracking of reaction completion, preventing unnecessary extensions or premature quenching. |
Identification and Mitigation of Impurities
Question: Our analysis of the crude product reveals several impurities. What are the most likely side reactions occurring, and how can we suppress their formation?
Answer:
The formation of impurities is a complex issue arising from various side reactions that can occur during the synthesis of this compound.[2]
-
Diketopiperazine Formation: This intramolecular cyclization is a prevalent side reaction, particularly at the dipeptide stage, resulting in the formation of a stable six-membered ring by-product.[3]
-
Dimerization/Self-Condensation: The activated N-protected β-alanine can react with another molecule of itself, leading to the formation of a protected di-β-alanine impurity, which can be challenging to separate from the desired product.
-
Protecting Group-Related Side Reactions: Incomplete removal of protecting groups or side reactions initiated by the deprotection reagents can lead to a host of impurities.
Strategies for Impurity Minimization:
-
Orthogonal Protecting Group Strategy: The selection of N- and C-terminal protecting groups that can be removed under different conditions (orthogonality) is fundamental. A common and effective strategy for solution-phase synthesis is the use of a tert-butyloxycarbonyl (Boc) group for the N-terminus, which is labile to mild acids like trifluoroacetic acid (TFA), and a benzyl (Bzl) ester for the C-terminus, which can be removed via hydrogenolysis. This approach prevents the simultaneous deprotection of both termini, which could lead to polymerization.[4][5]
-
Rigorous Control of Reaction Parameters:
-
Temperature: Maintaining the recommended temperature ranges for both coupling and deprotection steps is crucial to minimize the rates of side reactions.
-
Base Stoichiometry: If using a base in any step, its stoichiometry must be carefully controlled to avoid promoting unwanted side reactions.
-
-
Optimized Work-up Protocols: A well-designed aqueous work-up procedure following the coupling reaction is vital for the removal of unreacted starting materials and water-soluble by-products from the coupling reagents.
"Activated_N_Protected_Beta_Alanine" [label="Activated N-Protected\nβ-Alanine", fillcolor="#FBBC05"]; "Diketopiperazine" [label="Diketopiperazine\nFormation"]; "Dimerization" [label="Self-Condensation"]; "Incomplete_Deprotection" [label="Incomplete\nDeprotection"];
"Activated_N_Protected_Beta_Alanine" -> "Diketopiperazine"; "Activated_N_Protected_Beta_Alanine" -> "Dimerization"; "Protected_Dipeptide" [label="Protected\nDipeptide", fillcolor="#4285F4"]; "Protected_Dipeptide" -> "Incomplete_Deprotection"; }
Caption: Common side reactions encountered during the synthesis.Overcoming Purification Hurdles at Scale
Question: We are facing difficulties in purifying the final product to the required specifications. What are the most effective and scalable purification techniques?
Answer:
The purification of this compound is a critical final step that often requires a multi-pronged approach, especially at an industrial scale.
-
Crystallization: This is the preferred method for large-scale purification due to its cost-effectiveness and ability to provide a stable, crystalline product. The zwitterionic nature of the final dipeptide can present a challenge in identifying a suitable solvent system.
-
Systematic Solvent Screening: A thorough screening of various solvent and anti-solvent systems (e.g., water/ethanol, water/isopropanol, water/acetone) is the first step. The screening should explore a range of polarities, temperatures, and pH values.[6][7]
-
pH-Mediated Crystallization: The solubility of amino acids and peptides is highly pH-dependent. A common strategy is to dissolve the crude product at a pH where it is highly soluble and then slowly adjust the pH towards its isoelectric point to induce crystallization.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): When exceptionally high purity is required, preparative reverse-phase HPLC is the gold standard.[8]
-
Column and Mobile Phase Selection: A C18 stationary phase is the workhorse for peptide purification. The mobile phase typically consists of a gradient of water and acetonitrile, with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.
-
Post-Purification Lyophilization: The fractions containing the pure product are pooled and lyophilized to remove the mobile phase and yield the final product as a stable, fluffy powder.[8]
-
| Purification Technique | Key Advantages | Key Disadvantages |
| Crystallization | Highly cost-effective, scalable, and yields a stable solid form with good handling properties.[9] | The development of a robust and reproducible crystallization protocol can be time-consuming. |
| Preparative HPLC | Offers high-resolution separation, capable of achieving purities exceeding 99%. | Significantly more expensive due to high solvent consumption and specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are essential for the comprehensive characterization and purity assessment of the final product?
A1: A suite of orthogonal analytical methods is necessary to unequivocally determine the purity and confirm the identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with UV detection (typically at 210-220 nm to detect the peptide bond) is the primary tool for quantifying purity.[8]
-
Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the target compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify major impurities.
-
Amino Acid Analysis: This method can be employed to verify the correct stoichiometric ratio of β-alanine within the final dipeptide.[10]
Q2: What are the critical safety considerations when transitioning this synthesis to a larger scale?
A2: Scaling up any chemical synthesis introduces new safety challenges that must be proactively addressed:
-
Chemical Hazard Management: Many of the reagents integral to peptide synthesis, including coupling agents and deprotection reagents like TFA, are hazardous. All handling of these materials should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
-
Thermal Hazard Analysis: Peptide coupling reactions can be exothermic. It is crucial to ensure that the reaction vessel is equipped with adequate cooling capacity and temperature monitoring to prevent thermal runaway reactions.
-
Hydrogenation Safety: If hydrogenolysis is the chosen method for deprotection, the inherent flammability of hydrogen gas necessitates the use of specialized equipment and adherence to strict safety protocols.
Q3: What approaches can be taken to enhance the solubility of the final dipeptide for subsequent formulation development?
A3: The solubility of this compound can be tailored to meet the requirements of downstream applications:
-
pH Adjustment: As a zwitterion, the dipeptide's solubility is at its minimum at its isoelectric point. Adjusting the pH of the solution to be either more acidic or more basic will increase its solubility.
-
Salt Formation: The conversion of the dipeptide into a pharmaceutically acceptable salt, such as a hydrochloride or acetate salt, can dramatically improve its aqueous solubility and stability.
-
Formulation with Excipients: The use of co-solvents, surfactants, or other formulation excipients can be explored to enhance the solubility of the dipeptide in the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. cambrex.com [cambrex.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Troubleshooting Poor Solubility of 3-(3-Aminopropanoylamino)propanoic Acid
Welcome to the technical support center for addressing solubility challenges with 3-(3-Aminopropanoylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in dissolving this dipeptide of β-alanine. Here, we provide a series of troubleshooting steps and frequently asked questions in a Q&A format to help you achieve successful solubilization for your experiments.
Understanding the Molecule: The Zwitterionic Challenge
This compound, a dipeptide of β-alanine, possesses both a free amine group and a free carboxylic acid group. This structure means that in aqueous solutions, it can exist as a zwitterion—a molecule with both positive and negative charges, resulting in a net neutral charge. The solubility of zwitterionic compounds is often at its minimum at their isoelectric point (pI), the pH at which the net charge is zero.[1][2] Moving the pH of the solution away from the pI will increase the net charge of the molecule, thereby enhancing its interaction with the polar solvent and increasing solubility.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in water. What is the first thing I should try?
A1: The first and most effective approach is to adjust the pH of your solvent.
The poor aqueous solubility you are observing is likely due to the zwitterionic nature of the molecule, causing it to be least soluble at its isoelectric point (pI).[1] To overcome this, you need to shift the pH of your solution away from the pI to impart a net positive or negative charge on the molecule.
-
For a net positive charge (solubilization in acidic conditions): Add a small amount of a dilute acid, such as 10% acetic acid, dropwise to your aqueous suspension.[6][7] This will protonate the carboxylate group, resulting in a net positive charge.
-
For a net negative charge (solubilization in basic conditions): Add a small amount of a dilute base, such as 0.1 M ammonium bicarbonate or ammonium hydroxide, dropwise to your aqueous suspension.[6][8] This will deprotonate the amino group, resulting in a net negative charge.
Always test with a small amount of your compound first to determine the optimal pH range for solubility before dissolving your entire sample.[6]
Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my desired concentration. What are my other options?
A2: If pH adjustment alone is insufficient, consider the use of co-solvents or gentle heating.
Using Co-solvents: For compounds with hydrophobic characteristics, or when high concentrations are required, the addition of an organic co-solvent can be beneficial.[6][9]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, or acetonitrile are commonly used.[6][7]
-
Protocol: First, attempt to dissolve a small amount of the compound in the chosen organic solvent. Once dissolved, slowly add this solution dropwise to your aqueous buffer while vortexing.[8][10] If the solution becomes turbid, you have exceeded the solubility limit in the final mixture.[10]
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 1%.[6][8]
Gentle Heating and Sonication:
-
Heating: Gently warming the solution to a temperature below 40°C can help increase the solubility of some peptides.[7] However, be cautious as excessive heat can cause degradation.[6]
-
Sonication: Using a sonicator can help break up aggregates and improve the rate of dissolution.[6][7]
Q3: My compound dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue that occurs when the compound's solubility limit in the final aqueous solution is exceeded. [8]
Here are some strategies to address this:
-
Change the Order of Addition: Instead of adding the aqueous buffer to your concentrated compound stock, try adding the compound stock solution dropwise into the vortexing aqueous buffer. This avoids localized high concentrations of the compound that can lead to precipitation.[8]
-
Reduce the Final Concentration: Your target concentration might be too high for the chosen solvent system. You may need to aim for a lower final concentration.[8]
-
Increase the Proportion of Co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility.[8]
Q4: Can the addition of salts improve the solubility of this compound?
A4: The effect of salts on the solubility of amino acids and peptides can be complex, exhibiting either a "salting-in" (solubility increase) or "salting-out" (solubility decrease) effect. [11][12]
-
Salting-in: Some salts can increase the solubility of amino acids by interacting with the charged groups and reducing the intermolecular attractions between the zwitterions.[13][14] For instance, salts containing nitrate anions have been shown to have a salting-in effect on certain amino acids.[13][14]
-
Salting-out: At high concentrations, some salts can decrease solubility by competing for solvent molecules.[11]
If you choose to explore this option, it is recommended to screen a variety of salts (e.g., NaCl, KCl, (NH4)2SO4) at different concentrations to determine their effect on your specific compound.[11][15]
Experimental Protocols & Data
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a step-by-step method for determining the optimal solvent for this compound.
-
Initial Assessment: Weigh out a small, known amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Aqueous Solubility: Add a small volume of high-purity water (e.g., 100 µL) and vortex. Observe for dissolution.
-
pH Adjustment (Acidic): If not fully dissolved, add 10% acetic acid dropwise while vortexing. Note the volume of acid required for dissolution.
-
pH Adjustment (Basic): In a separate tube with a fresh 1 mg sample, if insoluble in water, add 0.1 M ammonium bicarbonate dropwise while vortexing. Note the volume of base required.
-
Organic Solvents: If aqueous solubility is still poor, test solubility in a small volume (e.g., 50 µL) of an organic solvent like DMSO or DMF.
-
Co-Solvent Approach: If soluble in an organic solvent, slowly add this solution to your desired aqueous buffer while vortexing to determine the maximum achievable concentration without precipitation.
-
Centrifugation: Before use, always centrifuge your final solution to pellet any undissolved material.[6][7]
Table 1: Summary of Solubilization Strategies
| Strategy | Description | Key Considerations |
| pH Adjustment | Modifying the pH to move away from the isoelectric point (pI), imparting a net charge. | Most effective initial strategy. Use dilute acids (e.g., 10% acetic acid) or bases (e.g., 0.1 M ammonium bicarbonate). |
| Co-solvents | Using water-miscible organic solvents to dissolve the compound before dilution in an aqueous buffer. | Solvents like DMSO, DMF, or ethanol are common. Final concentration must be compatible with the experiment. |
| Gentle Heating | Increasing the temperature of the solution to enhance solubility. | Do not exceed 40°C to avoid degradation.[7] |
| Sonication | Using ultrasonic waves to break up aggregates and aid dissolution. | A useful physical method to assist other solubilization techniques. |
| Salt Addition | Introducing salts that may have a "salting-in" effect. | Effects can be unpredictable ("salting-in" vs. "salting-out"). Requires empirical testing. |
Visualizing the Process
Diagram 1: Decision-Making Workflow for Solubilization
Caption: A decision tree for troubleshooting the solubility of this compound.
References
- 1. biochemden.com [biochemden.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. lifetein.com [lifetein.com]
- 4. academic.oup.com [academic.oup.com]
- 5. quora.com [quora.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Beta-Alanine and Its Dipeptide Derivatives: Biological Activity and Research Frontiers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of performance-enhancing supplements and therapeutic agents, small biomolecules with significant physiological impact are of paramount interest. Beta-alanine, a non-proteinogenic amino acid, has garnered substantial attention for its role in augmenting intracellular buffering capacity and its emerging functions in the central nervous system. However, the biological activity of beta-alanine is intrinsically linked to its dipeptide derivatives, most notably carnosine. This guide provides an in-depth, objective comparison of the biological activities of beta-alanine and its key functional derivative, carnosine. We will also explore the theoretical considerations for a lesser-known dipeptide, 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine), and highlight the current research gaps.
Introduction to Beta-Alanine and its Derivatives
Beta-Alanine (3-Aminopropanoic Acid): The Rate-Limiting Precursor
Beta-alanine is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid counterpart, L-alanine, by the position of its amino group. While not incorporated into proteins, beta-alanine serves as a crucial building block for several important biological molecules. Its primary and most well-documented role is as the rate-limiting precursor in the synthesis of carnosine. The availability of beta-alanine, rather than L-histidine, dictates the rate of carnosine production in tissues like skeletal muscle and the brain.
Carnosine (β-Alanyl-L-Histidine): The Multifunctional Dipeptide
Carnosine is a dipeptide composed of beta-alanine and L-histidine, found in high concentrations in excitable tissues. Its physiological functions are diverse and include intracellular pH buffering, antioxidant activities, metal ion chelation, and anti-glycation effects.
This compound (β-Alanyl-β-Alanine): An Uncharted Territory
Structurally, this compound, or β-alanyl-β-alanine, is a dipeptide formed from two beta-alanine molecules. Unlike carnosine, there is a significant lack of published research on the specific biological activities of this compound. Its existence is documented in chemical databases, but its physiological relevance and pharmacological effects remain largely unexplored.
Comparative Biological Activities: Beta-Alanine vs. Carnosine
The central theme in comparing beta-alanine and carnosine is the dynamic of a precursor versus its active derivative. Supplementation with beta-alanine is primarily a strategy to increase intramuscular carnosine concentrations.
Ergogenic Effects and Athletic Performance
Beta-alanine supplementation is a well-established strategy for enhancing performance in high-intensity exercise lasting from one to four minutes. This effect is almost entirely attributed to the subsequent increase in muscle carnosine levels.
Mechanism of Action: During intense exercise, there is an accumulation of hydrogen ions (H+), leading to a drop in intramuscular pH, a condition known as acidosis. This acidosis is a key factor in muscle fatigue. Carnosine acts as a potent intracellular buffer, mitigating the drop in pH and thereby delaying the onset of fatigue.
| Parameter | Beta-Alanine Supplementation | Direct Carnosine Supplementation | Supporting Evidence |
| Increase in Muscle Carnosine | Significant and well-documented (up to 80% increase) | Less effective due to hydrolysis by carnosinase in the gastrointestinal tract and blood. | |
| Improved High-Intensity Exercise Performance | Consistently shown to improve performance in activities lasting 1-4 minutes. | Limited and less consistent evidence compared to beta-alanine. | |
| Time to Exhaustion | Increased in various exercise protocols. | Theoretically beneficial, but direct evidence is sparse. | |
| Muscle Strength | Does not appear to directly increase maximal strength. | No significant direct effect on maximal strength reported. |
Experimental Protocol: Assessing the Impact of Beta-Alanine Supplementation on High-Intensity Cycling Performance
Objective: To determine the effect of a 4-week beta-alanine supplementation regimen on total work done during a high-intensity cycling capacity test.
Methodology:
-
Participant Recruitment: Recruit a cohort of recreationally active individuals.
-
Baseline Testing:
-
Familiarize participants with the high-intensity cycling protocol on a cycle ergometer.
-
Conduct a baseline cycling capacity test to determine the total work done before supplementation.
-
-
Supplementation Protocol:
-
Randomly assign participants to either a beta-alanine group (e.g., 6.4 g/day ) or a placebo group (e.g., maltodextrin) for 4 weeks.
-
-
Post-Supplementation Testing:
-
Repeat the high-intensity cycling capacity test to measure the change in total work done.
-
-
Data Analysis:
-
Compare the pre- and post-supplementation total work done between the beta-alanine and placebo groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Antioxidant and Anti-Glycation Properties
Carnosine is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting against lipid peroxidation. It also exhibits significant anti-glycation properties, inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in aging and various pathologies. While beta-alanine itself does not possess these properties, its role as a carnosine precursor indirectly contributes to these protective effects.
| Property | Beta-Alanine | Carnosine | Supporting Evidence |
| Direct Antioxidant Activity | None | Potent scavenger of ROS and inhibitor of lipid peroxidation. | |
| Anti-Glycation Activity | None | Inhibits the formation of advanced glycation end-products (AGEs). | |
| Indirect Protective Effects | Increases carnosine levels, thereby enhancing antioxidant and anti-glycation capacity. | Directly exerts protective effects. |
Workflow for Assessing Anti-Glycation Activity
Caption: In vitro assessment of the anti-glycation properties of beta-alanine and carnosine.
Neurological Activity
Both beta-alanine and carnosine are found in the brain and exhibit neurological activity, though their mechanisms differ.
Beta-Alanine as a Neurotransmitter: Beta-alanine is considered a putative neurotransmitter. It is structurally intermediate between the inhibitory neurotransmitters glycine and GABA. Beta-alanine can act as an agonist at glycine and GABA-A receptors, and it has recognized receptor sites on the NMDA complex.
Carnosine's Neuroprotective Roles: Carnosine is present in high concentrations in the brain and is thought to have neuroprotective effects through its antioxidant, anti-inflammatory, and anti-glycation properties.
| Neurological Aspect | Beta-Alanine | Carnosine | Supporting Evidence |
| Neurotransmitter Activity | Acts as an agonist at inhibitory neurotransmitter receptors (glycine, GABA-A). | Not a direct neurotransmitter in the same manner as beta-alanine. | |
| Neuroprotection | Indirectly contributes by increasing brain carnosine levels. | Exhibits direct neuroprotective effects through antioxidant and anti-glycation mechanisms. | |
| Cognitive Function | Some evidence suggests it may improve cognitive performance during strenuous exercise. | Potential therapeutic applications in neurodegenerative diseases are being explored. |
Signaling Pathway: Beta-Alanine's Interaction with Inhibitory Neurotransmitter Receptors
Caption: Simplified diagram of beta-alanine's agonistic action on major inhibitory neurotransmitter receptors.
The Enigma of this compound (β-Alanyl-β-Alanine)
As previously stated, there is a significant dearth of scientific literature on the biological activity of β-alanyl-β-alanine. However, based on its chemical structure, we can formulate some hypotheses for future research directions.
Structural Considerations:
-
Dipeptide Nature: Like carnosine, it is a dipeptide. This suggests it would likely be a substrate for peptidases, such as carnosinase, in the body. Its stability and absorption kinetics would need to be determined.
-
Absence of Histidine: The lack of an imidazole ring from histidine means that β-alanyl-β-alanine would not possess the same pH buffering capacity or metal-chelating properties as carnosine.
-
Potential for Beta-Alanine Delivery: If hydrolyzed, it would yield two molecules of beta-alanine. This could theoretically serve as a delivery mechanism for beta-alanine, although its efficiency compared to direct beta-alanine supplementation is unknown.
Hypothetical Biological Activities:
-
Neurotransmitter-like Effects: Given that it is composed of two beta-alanine molecules, it is conceivable that it could interact with beta-alanine's known receptor targets, although likely with different affinity and efficacy.
-
Metabolic Precursor: Upon hydrolysis, it would increase the pool of available beta-alanine for carnosine synthesis.
Future Research Directions:
-
Synthesis and Characterization: Development of efficient methods for the synthesis and purification of β-alanyl-β-alanine.
-
In Vitro Studies:
-
Assessment of its stability in simulated gastric and intestinal fluids.
-
Investigation of its susceptibility to hydrolysis by carnosinase.
-
Receptor binding assays to determine its affinity for glycine, GABA, and NMDA receptors.
-
-
In Vivo Studies:
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion.
-
Comparative studies with beta-alanine supplementation to assess its efficacy in raising muscle carnosine levels.
-
Behavioral studies in animal models to investigate any potential neurological effects.
-
Conclusion and Future Perspectives
The biological activities of beta-alanine are predominantly mediated through its conversion to carnosine. For applications related to enhancing high-intensity exercise performance and leveraging antioxidant and anti-glycation properties, increasing intramuscular carnosine is the primary goal. The available evidence strongly suggests that beta-alanine supplementation is a more effective strategy for achieving this than direct carnosine supplementation due to the latter's poor bioavailability.
Beta-alanine also possesses intrinsic biological activity as a neurotransmitter, a role that is independent of carnosine. This opens up avenues for its investigation in neurological and neuromuscular conditions.
The biological role of this compound remains an open question. Its structural similarity to both beta-alanine and other dipeptides makes it an intriguing candidate for future research. Elucidating its metabolic fate and pharmacological properties could reveal novel biological functions and potential therapeutic applications. For the scientific community, this represents a clear opportunity to explore a relatively untouched area of amino acid and peptide biology.
A Senior Application Scientist's Guide to the Comparative Analysis of 3-(3-Aminopropanoylamino)propanoic Acid and Its Analogs
Introduction: Beyond the Alpha-Helix with β-Peptide Foldamers
In the landscape of therapeutic development, peptides offer exquisite specificity and potency. However, their utility is often hampered by poor metabolic stability and low cell permeability. The field of "foldamers," or unnatural oligomers that adopt well-defined secondary structures, provides a compelling solution.[1] Among these, β-peptides—oligomers of β-amino acids—have emerged as a particularly promising class. The additional carbon in their backbone renders them highly resistant to degradation by common proteases.[2][3] This structural deviation also endows them with the ability to form unique and stable secondary structures, such as the 14-helix, which can effectively mimic the surfaces of α-helices involved in critical protein-protein interactions (PPIs).[1][2]
This guide focuses on a foundational β-dipeptide, 3-(3-aminopropanoylamino)propanoic acid (a dimer of β-alanine), and provides a framework for its comparative analysis against rationally designed analogs. We will explore how strategic modifications to this simple scaffold can dramatically influence its physicochemical properties, biological activity, and overall therapeutic potential. This document is designed for researchers and drug developers, offering not just data, but the strategic rationale behind the experimental design, from synthesis to functional evaluation.
The Parent Scaffold: this compound
The parent compound is the simplest representation of a β-dipeptide, formed from two β-alanine units.
-
IUPAC Name: this compound[4]
-
Molecular Formula: C6H12N2O3
-
Structure: A linear, flexible molecule with two amide bonds and terminal amine and carboxyl groups.
While functionally simple, this scaffold serves as an ideal starting point. Its inherent flexibility and polarity present clear opportunities for improvement in terms of structural pre-organization and cell permeability, which will be the focus of our analog design.
Rational Design of Analogs: A Strategy-Driven Approach
The goal of analog design is to systematically enhance the properties of the parent scaffold. Here, we propose three analogs, each addressing a common challenge in peptide drug development.
-
Analog 1: N-Methylation - Enhancing Permeability. By replacing a backbone N-H proton with a methyl group, we reduce the number of hydrogen bond donors. This modification lowers the energetic penalty for desolvation as the molecule enters the hydrophobic lipid bilayer of the cell membrane, a common strategy to improve passive diffusion.[5][6]
-
Analog 2: Side-Chain Modification - Introducing Functionality. We will replace one β-alanine with β-homophenylalanine. The introduction of the phenyl ring adds hydrophobicity and aromaticity, which can facilitate membrane interaction and provide a functional group for engaging with hydrophobic pockets in target proteins.[7]
-
Analog 3: Conformational Constraint - Pre-organizing for Affinity. Replacing a β-alanine with a cyclic residue like (1R,2S)-2-aminocyclopentane-1-carboxylic acid (ACPC) restricts bond rotation.[2] This pre-organizes the peptide into a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity.
The logical relationship for our comparative study is outlined below.
Caption: Rational design of analogs from the parent scaffold.
Experimental Section: Protocols for Comparative Evaluation
A robust comparative analysis requires validated, reproducible protocols. The following sections detail the necessary experimental workflows.
I. Synthesis, Purification, and Characterization
The synthesis of the parent peptide and its analogs will be performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This method allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification by allowing excess reagents to be washed away.[8][9]
Experimental Workflow: SPPS
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(3-Aminopropylamino)propanoic acid | C6H14N2O2 | CID 13908233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(3-Aminopropanoylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and therapeutic applications, establishing the purity of the final product is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 3-(3-aminopropanoylamino)propanoic acid, a dipeptide of β-alanine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, ensuring scientific integrity and trustworthiness.
The Orthogonal Approach: A Synergy of Analytical Techniques
Relying on a single analytical method for purity determination is fraught with risk. Different techniques exploit distinct physicochemical properties of the analyte and its potential impurities. An orthogonal approach, employing multiple, complementary methods, provides a more complete and reliable purity profile. The primary techniques for peptide analysis include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[3][4][5]
dot
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Introduction: The Criticality of Selectivity for a Novel di-β-Alanine Therapeutic Candidate
An In-Depth Guide to Cross-Reactivity Profiling of 3-(3-Aminopropanoylamino)propanoic Acid
This compound, a di-β-alanine peptide mimic, represents a class of molecules with significant therapeutic potential due to its structural resemblance to endogenous neurotransmitters and signaling molecules. For the purpose of this guide, we will consider this compound, hereafter designated as "Cmpd-DBA" , as a novel drug candidate under investigation for its selective agonistic activity at the Gamma-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor (GPCR) critical for regulating synaptic transmission throughout the central nervous system.
The structural similarity of Cmpd-DBA to β-alanine and GABA itself is a double-edged sword. While it may confer high affinity for the intended GABAB target, it also presents a significant risk of cross-reactivity with a host of other receptors, transporters, and enzymes. Undesired interactions, or "off-target effects," can lead to a reduction in therapeutic efficacy, unpredictable side effects, and potential toxicity. Therefore, a rigorous and systematically designed cross-reactivity study is not merely a regulatory requirement but a fundamental step in validating the compound's mechanism of action and establishing its preclinical safety profile.
This guide provides a comprehensive framework for conducting such a study, detailing the experimental design, step-by-step protocols, and data interpretation necessary to build a robust selectivity profile for Cmpd-DBA. We will compare its hypothetical performance against established reference compounds to provide a clear, data-driven assessment.
Part 1: Designing the Cross-Reactivity Screening Panel
The selection of a relevant off-target panel is the cornerstone of a meaningful cross-reactivity study. The choice must be guided by the structural features of Cmpd-DBA and the pharmacology of its primary target, the GABAB receptor.
Rationale for Target Selection:
-
Primary Target Family: The most immediate concern is cross-reactivity with other GABA receptors. The GABAA receptor, a ligand-gated ion channel, is structurally and functionally distinct from the GPCR GABAB receptor, but both bind the endogenous ligand GABA. Interaction with GABAA receptors could lead to unintended sedative or anxiolytic effects.
-
Structurally Related Endogenous Ligand Receptors: Cmpd-DBA is a di-β-alanine. β-alanine is structurally similar to glycine and taurine. Therefore, receptors and transporters for these amino acids, such as glycine receptors (GlyR) and taurine transporters (TauT), are high-priority candidates for off-target screening.
-
Metabolic Enzymes: Enzymes involved in the metabolism of GABA, like GABA transaminase (GABA-T), should be assessed to ensure Cmpd-DBA does not disrupt endogenous neurotransmitter levels.
Based on this logic, the following screening panel is proposed:
| Target Class | Specific Target | Rationale |
| Primary Target | GABAB Receptor | Establish on-target potency (benchmark) |
| GABA Receptors | GABAA Receptor (α1β2γ2) | High-priority; potential for sedative side effects |
| Amino Acid Receptors | Glycine Receptor (α1) | Structural similarity of Cmpd-DBA to glycine |
| Transporters | Taurine Transporter (TauT) | Structural similarity of Cmpd-DBA to taurine |
| Metabolic Enzymes | GABA Transaminase (GABA-T) | Potential to alter endogenous GABA levels |
Part 2: Experimental Workflow & Methodologies
A multi-tiered approach, beginning with broad binding assays and progressing to more specific functional assays, provides a comprehensive view of the cross-reactivity profile.
A Comparative Guide to the Synthesis of β-Alanyl-β-Alanine for Researchers and Drug Development Professionals
In the landscape of peptide chemistry and drug development, the synthesis of dipeptides composed of β-amino acids, such as 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine), is of growing interest. These molecules serve as valuable building blocks for peptidomimetics and other bioactive compounds, owing to their increased stability against enzymatic degradation compared to their α-amino acid counterparts. This guide provides an in-depth comparison of the primary methodologies for synthesizing β-alanyl-β-alanine, offering a critical evaluation of their efficacy, supported by experimental insights, to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to β-Alanyl-β-Alanine and its Synthetic Challenges
β-Alanyl-β-alanine is a dipeptide formed from two units of β-alanine, the only naturally occurring β-amino acid.[1][2] Its synthesis, while seemingly straightforward, presents unique challenges compared to the coupling of α-amino acids. The increased flexibility of the β-amino acid backbone can influence reaction kinetics and potentially lead to a higher propensity for side reactions, such as intramolecular cyclization to form diketopiperazines, particularly in solution-phase synthesis. Furthermore, the choice of protecting groups and coupling reagents is critical to ensure high yields and purity of the final product.
This guide will explore the two predominant chemical synthesis strategies—solution-phase and solid-phase peptide synthesis (SPPS)—and touch upon the potential of enzymatic approaches. We will delve into the mechanistic underpinnings of these methods, compare their performance based on available data, and provide a detailed experimental protocol for a representative synthesis.
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis remains a robust and versatile method for peptide synthesis, particularly for large-scale production and for peptides where purification from the solid support is challenging. The synthesis of β-alanyl-β-alanine in solution typically involves the coupling of an N-protected β-alanine with a C-terminally protected β-alanine derivative.
Causality Behind Experimental Choices:
The selection of protecting groups is paramount in solution-phase synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are commonly employed for N-terminal protection due to their stability under coupling conditions and their orthogonal deprotection methods. The C-terminus is often protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.
The choice of coupling reagent directly influences the reaction rate, yield, and the degree of racemization (though not a concern for the achiral β-alanine). Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classical coupling reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] While cost-effective, DCC can lead to the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can complicate purification.[3] More modern coupling reagents, such as uronium and phosphonium salts (e.g., HBTU, HATU, PyBOP), offer faster reaction times and generally lead to cleaner reactions with higher yields.[4][5]
A study on the synthesis of a cyclic pentapeptide containing a β-alanyl-β-alanine fragment successfully employed DCC for the cyclization step, achieving good yields, which underscores the feasibility of using carbodiimides for forming the peptide bond between two β-alanine units.[6]
Workflow for Solution-Phase Synthesis of β-Alanyl-β-Alanine:
Caption: A generalized workflow for the solution-phase synthesis of β-alanyl-β-alanine.
Solid-Phase Peptide Synthesis (SPPS): Efficiency and Automation
Solid-phase peptide synthesis has revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, which simplifies the purification process to simple filtration and washing steps.[7] This methodology is particularly well-suited for the rapid synthesis of numerous peptides and for automation.
Causality Behind Experimental Choices:
In SPPS, the C-terminal β-alanine is first attached to a solid support (resin), such as Wang or Rink amide resin. The choice of resin determines whether the final peptide will have a free carboxylic acid or an amide at the C-terminus. The synthesis then proceeds by sequential deprotection of the N-terminus and coupling of the next N-protected β-alanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is predominantly used in modern SPPS due to its base-lability, which allows for mild deprotection conditions that do not cleave the peptide from the acid-labile resin.[7]
The coupling efficiency in SPPS is critical, and often a molar excess of the activated amino acid is used to drive the reaction to completion. High-efficiency coupling reagents like HBTU, HATU, and DIC (N,N'-diisopropylcarbodiimide) are commonly employed. While direct comparative data for β-alanyl-β-alanine is scarce, protocols for the SPPS of other β-peptides can be adapted.[8]
Workflow for Solid-Phase Synthesis of β-Alanyl-β-Alanine:
Caption: A typical workflow for the solid-phase synthesis of β-alanyl-β-alanine using Fmoc chemistry.
Enzymatic Synthesis: A Green Alternative
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and often without the need for protecting groups. While the enzymatic synthesis of β-alanyl-β-alanine is not as well-documented as that of α-dipeptides, the potential exists. For instance, some proteases have been shown to catalyze peptide bond formation in organic solvents with low water content.[9][10] Furthermore, the enzymatic synthesis of the precursor, β-alanine, is well-established, with methods achieving high conversion rates and purity.[11] The development of specific ligases or engineered enzymes could make enzymatic synthesis a viable and attractive option for β-dipeptide production in the future. Research into enzymatic synthesis of β-peptides is an emerging field with the potential for cost-effective and environmentally friendly production.[12]
Comparative Analysis of Synthesis Methods
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |
| Scale | Easily scalable to large quantities (grams to kilograms) | Typically for smaller scale (milligrams to grams), though upscaling is possible | Potentially scalable, but often limited by enzyme availability and stability |
| Speed | Slower, requires purification after each step | Faster, especially with automation; purification is simplified | Can be fast, but reaction times can vary depending on the enzyme |
| Purification | Can be complex, requiring crystallization or chromatography after each step | Simplified purification of the final product after cleavage from the resin | Can be straightforward if the enzyme is immobilized and the product is soluble |
| Reagent Usage | Stoichiometric amounts of reagents are typically used | Often requires an excess of amino acids and coupling reagents | Catalytic amounts of enzyme are used |
| Byproducts | Can generate significant amounts of byproducts (e.g., DCU with DCC) | Byproducts are washed away at each step, simplifying final purification | Generally produces fewer byproducts, leading to cleaner reactions |
| Cost | Can be more cost-effective for large-scale production | Can be more expensive due to the cost of resins and specialized reagents | Can be cost-effective if the enzyme is reusable, but initial enzyme cost can be high |
| Environmental Impact | Can involve the use of hazardous solvents and reagents | Also uses organic solvents, but the washing steps can generate significant waste | Generally more environmentally friendly, using milder conditions and aqueous media |
| Yield | Variable, but can be high with optimized conditions | Generally high for short peptides | Can be very high under optimal conditions |
| Purity | Can be high, but requires careful purification | High purity can be achieved after cleavage and HPLC purification | Can be very high due to enzyme specificity |
Detailed Experimental Protocol: Solution-Phase Synthesis of N-Benzyloxycarbonyl-β-alanyl-β-alanine Methyl Ester
This protocol provides a representative example of a solution-phase synthesis of a protected β-alanyl-β-alanine derivative.
Materials:
-
N-Benzyloxycarbonyl-β-alanine (Z-β-Ala-OH)
-
β-Alanine methyl ester hydrochloride (H-β-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of β-Alanine Methyl Ester: To a solution of β-alanine methyl ester hydrochloride (1.0 eq) in DCM, add DIPEA (1.1 eq) and stir for 10 minutes at 0 °C. This solution will be used in the next step.
-
Activation of Z-β-Ala-OH: In a separate flask, dissolve Z-β-Ala-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool the solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of DCU will form.
-
Coupling Reaction: Add the solution of β-alanine methyl ester from step 1 to the activated Z-β-Ala-OH solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure N-benzyloxycarbonyl-β-alanyl-β-alanine methyl ester.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
The synthesis of β-alanyl-β-alanine can be effectively achieved through both solution-phase and solid-phase chemical methods. The choice between these two approaches will largely depend on the desired scale of synthesis, the available resources, and the specific requirements of the research or development project. Solution-phase synthesis offers scalability and is well-suited for producing larger quantities of the dipeptide. In contrast, SPPS provides a more rapid and automatable route for synthesizing smaller amounts, with the significant advantage of simplified purification.
While currently less developed for this specific dipeptide, enzymatic synthesis holds considerable promise as a green and highly efficient future alternative. As the demand for β-peptides in various applications continues to grow, further research into optimizing existing methods and developing novel enzymatic routes will be crucial for advancing the field. This guide provides a foundational understanding of the available synthetic strategies, empowering researchers to make informed decisions in their pursuit of novel peptidomimetics and therapeutic agents.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.globalso.com [file.globalso.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide synthesis enzymatically catalyzed in a biphasic system: Water–water–immiscible organic solvent | Semantic Scholar [semanticscholar.org]
- 11. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 12. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
A Structural Comparison of 3-(3-Aminopropanoylamino)propanoic Acid and Other Dipeptides: A Guide for Researchers
Introduction
In the landscape of peptide research and drug development, understanding the nuanced structural variations between closely related molecules is paramount. These subtle differences in three-dimensional architecture can profoundly influence physicochemical properties, biological activity, and ultimately, therapeutic potential. This guide provides an in-depth structural comparison of 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide comprised of two β-alanine units (β-Ala-β-Ala), with other notable dipeptides: Carnosine (β-Ala-His), Anserine (β-Ala-3-Me-His), and Glycylglycine (Gly-Gly).
The rationale for this comparison lies in the unique structural element of the β-amino acid in this compound, carnosine, and anserine, which contrasts with the α-amino acid linkage in the vast majority of naturally occurring peptides, such as glycylglycine. The presence of the β-amino acid introduces an additional methylene group into the peptide backbone, altering its flexibility, conformational preferences, and susceptibility to enzymatic degradation. This guide will explore these differences through a combination of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supplemented by insights from computational modeling. By elucidating the structural distinctions and their functional implications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into novel peptide-based therapeutics.
Methodologies for Structural Elucidation
The determination of a peptide's three-dimensional structure is a multifaceted process that often employs a combination of experimental and computational techniques. For small dipeptides, NMR spectroscopy and X-ray crystallography are the primary experimental methods, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure in Solution
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, which often mimics the physiological environment.[1] For dipeptides, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about atomic connectivity and spatial proximity.
Experimental Protocol: 2D-NMR for Dipeptide Structural Analysis
-
Sample Preparation:
-
Dissolve the dipeptide sample in a suitable deuterated solvent (e.g., D₂O or a 90% H₂O/10% D₂O mixture to observe exchangeable amide protons) to a concentration of 1-5 mM.[2]
-
Ensure the peptide is of high purity (>95%) to minimize interference from impurities.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to identify the proton signals present in the molecule.
-
Perform a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish scalar coupling networks between protons, typically through two or three bonds. This helps in identifying adjacent protons within the amino acid residues.[3]
-
Acquire a 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY) experiment to identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
Run a 2D ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify protons that are close in space (< 5 Å), irrespective of their bond connectivity. The intensity of NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[4][5]
-
For heteronuclear information, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances using the combination of 1D and 2D spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure scalar coupling constants (J-couplings) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Utilize the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
References
A Researcher's Guide to the Preclinical Evaluation of 3-(3-Aminopropanoylamino)propanoic Acid: An In Vitro to In Vivo Roadmap
Introduction: Unveiling the Potential of a Simple Dipeptide
In the landscape of therapeutic peptide discovery, the focus often lies on complex macrocycles and lengthy amino acid chains. However, simple dipeptides can harbor significant, unexploited biological activity. 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of β-alanine (β-Ala-β-Ala), represents one such molecule. While its parent amino acid, β-alanine, is known for its role in synthesizing carnosine and modulating neurotransmission, the therapeutic potential of the β-Ala-β-Ala dipeptide remains largely unexplored[1]. The inclusion of β-amino acids can confer remarkable resistance to enzymatic degradation, a critical advantage for therapeutic candidates[2].
Intriguingly, a cyclic derivative incorporating the β-Ala-β-Ala motif has been identified as the first-ever κ-Opioid Receptor (KOR)-specific negative allosteric modulator[3]. This finding provides a compelling starting hypothesis: that the linear β-Ala-β-Ala dipeptide itself may interact with G-protein coupled receptors (GPCRs), particularly the opioid receptor family.
This guide provides a comprehensive, hypothesis-driven framework for the preclinical evaluation of this compound. We will navigate the logical progression from initial in vitro screening to ascertain biological targets and preliminary pharmacokinetic properties, through to in vivo studies designed to validate these findings in a complex physiological system. This document is intended for researchers, scientists, and drug development professionals seeking a structured approach to characterizing novel small molecules.
Phase 1: In Vitro Characterization – From Target Binding to Cellular Function
The primary objective of the in vitro phase is to efficiently identify the molecular target of β-Ala-β-Ala, characterize its mode of action, and establish a preliminary absorption, distribution, metabolism, and excretion (ADME) profile. This foundational data is crucial for justifying and designing subsequent, more resource-intensive in vivo experiments.
Target Identification and Affinity Profiling
Our initial hypothesis centers on opioid receptors. Therefore, the first step is to determine if β-Ala-β-Ala binds to these receptors. A competitive radioligand binding assay is the gold standard for quantifying this interaction[4].
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ (MOP), δ (DOP), or κ (KOP) opioid receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Radioligand Preparation: Select high-affinity radiolabeled ligands for each receptor, such as [³H]-DAMGO for MOP, [³H]-Naltrindole for DOP, and [³H]-U69,593 for KOP. Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
Competitive Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes, and 50 µL of the radioligand.
-
Add 50 µL of β-Ala-β-Ala at various concentrations (e.g., from 1 nM to 100 µM).
-
For determining non-specific binding, use a high concentration of a non-labeled universal opioid antagonist like naloxone (e.g., 10 µM).
-
For total binding, add 50 µL of assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of β-Ala-β-Ala. Plot this against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of β-Ala-β-Ala that inhibits 50% of radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Activity Assessment
Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Is β-Ala-β-Ala an agonist that activates the receptor, an antagonist that blocks it, or an allosteric modulator that alters the response to the endogenous ligand?[5][6] Since opioid receptors are primarily Gi/o-coupled, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells stably expressing the target opioid receptor (e.g., CHO-KOP) in a 96-well plate and grow to confluence.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add varying concentrations of β-Ala-β-Ala to the wells.
-
To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Include a known agonist (e.g., dynorphin A for KOR) as a positive control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4].
-
Data Analysis:
-
Agonism: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC₅₀ from the dose-response curve.
-
Antagonism: To test for antagonism, pre-incubate the cells with β-Ala-β-Ala before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Preliminary ADME & Permeability Profiling
A promising biological activity is futile if the compound cannot reach its target. Early in vitro assessment of ADME properties is essential. Key questions include its stability in biological fluids and its ability to cross cell membranes.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive transcellular permeability[7][8].
-
Plate Preparation: Use a 96-well filter plate (the donor plate) and a corresponding 96-well acceptor plate. Coat the filter membrane of the donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane)[2].
-
Solution Preparation: Prepare a solution of β-Ala-β-Ala in a buffer mimicking intestinal fluid (pH 6.5) for the donor plate. Fill the acceptor plate wells with a buffer mimicking blood plasma (pH 7.4).
-
Assay: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of β-Ala-β-Ala in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe). Compounds are typically categorized as having low, medium, or high permeability based on their Pe values compared to known standards[9].
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 assay provides a more biologically relevant model, as it uses a monolayer of human intestinal cells that express transporters and efflux pumps[7][10].
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayers with transport buffer.
-
Add β-Ala-β-Ala to the apical (donor) side.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (acceptor) side.
-
-
Efflux Measurement (Basolateral to Apical): To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), perform the experiment in the reverse direction.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.
| Parameter | In Vitro Assay | Hypothetical Outcome for β-Ala-β-Ala | Interpretation |
| Binding Affinity (Ki) | Competitive Radioligand Binding | 500 nM at κ-Opioid Receptor | Moderate affinity for KOR. |
| Functional Activity (EC₅₀) | cAMP Accumulation Assay | No agonist activity detected. | Not a direct agonist. Further tests needed for antagonism or allosteric modulation. |
| Passive Permeability (Pe) | PAMPA | 0.5 x 10⁻⁶ cm/s | Low passive permeability. |
| Apparent Permeability (Papp) | Caco-2 Assay | Papp (A-B): 0.3 x 10⁻⁶ cm/s | Low intestinal permeability. |
| Efflux Ratio | Caco-2 Assay | 4.5 | Substrate for active efflux pumps. |
Table 1: Hypothetical summary of in vitro data for this compound.
Visualizing the Scientific Approach
To conceptualize the proposed mechanism and workflow, the following diagrams are provided.
Caption: Simplified KOR signaling pathway potentially modulated by β-Ala-β-Ala.
Caption: Workflow from in vitro discovery to in vivo validation.
Phase 2: In Vivo Validation – From Animal Models to Efficacy
Positive in vitro results, such as confirmed binding and functional activity, provide the rationale for progressing to in vivo studies. The objectives here are to understand how the compound behaves in a whole organism (pharmacokinetics) and whether the in vitro activity translates to a measurable physiological effect (pharmacodynamics and efficacy)[5][11].
Pharmacokinetic (PK) Studies
Understanding the PK profile is critical. We need to know if the compound is absorbed into the bloodstream, how it's distributed, how quickly it's metabolized and eliminated, and what its bioavailability is[12][13].
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
Intravenous (IV) Group: Administer β-Ala-β-Ala via tail vein injection (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer β-Ala-β-Ala via oral gavage (e.g., 20 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of β-Ala-β-Ala in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax) and time to Cmax (Tmax) for the PO group.
-
Absolute oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
-
Pharmacodynamic (PD) and Efficacy Studies
Based on our hypothesis of opioid receptor modulation, a relevant pain model is appropriate. The hot plate test is a classic model for assessing centrally-mediated analgesia, a hallmark of opioid activity[12].
Experimental Protocol: Hot Plate Analgesia Test in Mice
-
Animal Model: Use male C57BL/6 mice (n=8-10 per group).
-
Acclimatization: Acclimatize the mice to the testing room and handling for several days.
-
Baseline Latency: Gently place each mouse on the surface of a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time it takes for the mouse to show a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer β-Ala-β-Ala (at various doses determined from preliminary studies), a vehicle control, and a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal or oral, informed by PK data).
-
Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA). A significant increase in latency indicates an analgesic effect.
| Parameter | In Vivo Assay | Hypothetical Outcome for β-Ala-β-Ala | Interpretation |
| Oral Bioavailability (F%) | Rodent PK Study | < 1% | Very poor oral absorption, consistent with low permeability and high efflux in vitro. |
| Half-life (t₁/₂) | Rodent PK Study (IV) | 15 minutes | Rapid clearance from systemic circulation. |
| Analgesic Effect (%MPE) | Hot Plate Test (IP admin) | Significant increase in latency at 10 mg/kg | Compound demonstrates centrally-mediated analgesic activity when systemic exposure is achieved. |
Table 2: Hypothetical summary of in vivo data for this compound.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive guide outlines a logical, tiered approach to evaluating the therapeutic potential of this compound. The journey begins with high-throughput in vitro assays to identify a biological target and assess drug-like properties, and culminates in in vivo studies to confirm whether these properties translate into a meaningful physiological effect in a living system.
Based on our hypothetical data, β-Ala-β-Ala shows moderate affinity for the κ-Opioid Receptor and produces analgesia in an animal model when administered systemically. However, its poor oral bioavailability, likely due to low intrinsic permeability and active efflux, presents a significant hurdle. This integrated dataset allows for an informed "Go/No-Go" decision. In this case, a "Go" decision would be contingent on a medicinal chemistry effort to improve the compound's pharmacokinetic properties while retaining its pharmacodynamic activity. This structured evaluation, moving from the microscopic world of receptor binding to the macroscopic reality of a physiological response, is the cornerstone of modern drug discovery.
References
- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo [frontiersin.org]
- 13. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of β-Alanine Supplementation Strategies for Enhanced Performance and Mitigated Side Effects
For researchers, scientists, and professionals in drug development, understanding the nuances of ergogenic aids is paramount for both novel therapeutic applications and optimizing human performance. This guide provides a comprehensive literature review and comparative analysis of studies on 3-aminopropanoic acid, commonly known as β-alanine. While the dipeptide 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine) is of biochemical interest, the current body of scientific literature is insufficient for a comparative review. In contrast, its constituent monomer, β-alanine, has been the subject of extensive research. This guide, therefore, focuses on comparing different β-alanine supplementation strategies, offering insights into optimizing its efficacy and minimizing associated side effects.
Introduction to β-Alanine and its Physiological Significance
β-alanine is a naturally occurring beta-amino acid, meaning its amino group is attached to the β-carbon of propanoic acid.[1] Unlike its α-isomer, α-alanine, β-alanine is not incorporated into proteins.[2] Its primary and most well-documented role in human physiology is as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine).[2][3] Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue.[4]
The physiological importance of carnosine, and by extension β-alanine supplementation, lies in its multifaceted roles:
-
Intramuscular pH Buffering: Carnosine is a potent physicochemical buffer, playing a crucial role in mitigating the accumulation of hydrogen ions (H+) during high-intensity exercise, which contributes to muscle fatigue.[2]
-
Antioxidant Activity: Carnosine has demonstrated antioxidant properties, helping to scavenge reactive oxygen species produced during metabolic stress.
-
Regulation of Calcium Sensitivity: It can enhance the release and reuptake of calcium ions in muscle cells, which is critical for muscle contraction.
Supplementation with β-alanine has been consistently shown to increase muscle carnosine concentrations, as the availability of β-alanine, not L-histidine, is the limiting factor in carnosine synthesis.[2]
Comparative Analysis of β-Alanine Supplementation Strategies
The effectiveness of β-alanine supplementation can be significantly influenced by the formulation and dosing protocol. This section compares key studies that have investigated these variables.
Formulation Comparison: Sustained-Release vs. Rapid-Release
A common side effect of β-alanine supplementation, particularly at higher single doses, is paresthesia, a tingling sensation of the skin.[2] This is a primary consideration for formulation development.
| Formulation Type | Impact on Muscle Carnosine | Incidence of Paresthesia | Key Findings |
| Rapid-Release (RR) | Significant increase | High | Associated with a rapid spike in plasma β-alanine concentration, leading to a higher incidence of paresthesia. |
| Sustained-Release (SR) | Significant increase, potentially greater than RR | Significantly lower than RR | Attenuates the rapid increase in plasma β-alanine, extending the period for muscle uptake and carnosine synthesis, while reducing paresthesia. |
One study directly comparing sustained-release (SR) and rapid-release (RR) formulations over 28 days (at 6 g/day ) found that while both formulations significantly attenuated fatigue, only the SR formulation resulted in a statistically significant increase in muscle carnosine content compared to placebo.[5][6] Participants using the SR formulation also reported significantly fewer instances of paresthesia.[5][6]
Dosing Protocol Comparison
The daily dose of β-alanine and the duration of supplementation are critical factors in determining the magnitude of muscle carnosine elevation.
| Dosing Protocol | Impact on Muscle Carnosine | Time to Efficacy | Key Findings |
| Standard Dose (4-6 g/day ) | Significant increase over several weeks | 4-6 weeks | A daily dose of 4-6 grams is effective in increasing muscle carnosine and improving performance, with a supplementation period of at least 4 weeks being beneficial. |
| High Dose (12 g/day ) | Accelerated increase | 2 weeks | A higher daily dose, particularly with a sustained-release formulation, can achieve a similar increase in muscle carnosine in a shorter timeframe (e.g., 2 weeks vs. 4 weeks for a 6 g/day dose) while still mitigating paresthesia.[7] |
A study comparing a 12 g/day SR β-alanine protocol for 2 weeks against a 6 g/day SR protocol for 4 weeks found that both resulted in similar increases in muscle carnosine content compared to placebo.[7] This suggests that for individuals seeking more rapid benefits, a higher-dose, shorter-duration protocol with an SR formulation can be an effective strategy.[7]
Performance Enhancement: β-Alanine vs. Placebo
The primary application of β-alanine supplementation is the enhancement of athletic performance, particularly in high-intensity activities.
Mechanism of Action: The Carnosine Buffering System
During high-intensity exercise, there is a rapid increase in the production of lactic acid, which dissociates into lactate and hydrogen ions (H+). The accumulation of H+ leads to a decrease in intramuscular pH (acidosis), which impairs muscle contractility and contributes to fatigue. By increasing muscle carnosine levels, β-alanine supplementation enhances the muscle's buffering capacity, delaying the onset of fatigue.
Caption: Mechanism of β-alanine supplementation on performance.
Comparative Efficacy in Athletic Performance
Numerous studies have demonstrated the ergogenic effects of β-alanine supplementation across various exercise modalities.
| Performance Metric | Effect of β-Alanine vs. Placebo | Exercise Duration | Key Findings |
| Time to Exhaustion (TTE) | Increased | High-intensity, 1-4 minutes | Supplementation has been shown to significantly increase the time an individual can sustain high-intensity exercise before exhaustion. |
| Power Output | Increased | Short, high-intensity efforts | Studies have reported improvements in power output during activities like sprinting and resistance training. |
| Endurance Performance | Mixed results | > 4 minutes | The benefits for longer-duration endurance activities are less consistent, though some studies show improvements in the final sprints of endurance events. |
A meta-analysis of multiple studies concluded that β-alanine supplementation provides a median performance improvement of 2.85% compared to placebo in exercise tests lasting between 1 and 4 minutes. While the benefits for exercise lasting longer than 4 minutes are smaller, they can still be significant in competitive sports.
Experimental Protocols
To ensure the scientific integrity of claims made in this guide, it is essential to understand the methodologies used in the cited research.
Determination of Muscle Carnosine Content
A common and robust method for quantifying muscle carnosine involves the following steps:
-
Muscle Biopsy: A small sample of muscle tissue is obtained from a relevant muscle group (e.g., vastus lateralis) under local anesthesia.
-
Sample Preparation: The muscle sample is immediately frozen in liquid nitrogen, then freeze-dried and powdered.
-
Extraction: The powdered muscle is homogenized in a suitable solvent (e.g., perchloric acid) to extract the carnosine.
-
High-Performance Liquid Chromatography (HPLC): The extract is analyzed using HPLC, which separates the components of the mixture. Carnosine is identified and quantified by comparing its retention time and peak area to known standards.
Caption: Workflow for muscle carnosine analysis.
Assessment of High-Intensity Exercise Performance
A typical protocol to assess the impact of β-alanine on performance might involve:
-
Baseline Testing: Participants perform a standardized high-intensity exercise test (e.g., cycling time to exhaustion at a fixed power output) before the supplementation period begins.
-
Supplementation Period: Participants are randomly assigned to receive either β-alanine or a placebo for a predetermined period (e.g., 4-6 weeks).
-
Post-Supplementation Testing: The same high-intensity exercise test is repeated under identical conditions to assess any changes in performance.
-
Data Analysis: The change in performance metrics (e.g., time to exhaustion) from baseline to post-supplementation is compared between the β-alanine and placebo groups.
Conclusion and Future Directions
The available scientific literature provides robust evidence that β-alanine supplementation is an effective strategy for increasing muscle carnosine concentrations, which in turn can enhance performance in high-intensity exercise. Comparative studies have shown that sustained-release formulations can offer a superior side-effect profile compared to rapid-release versions, and that higher daily doses can accelerate the ergogenic benefits.
Future research should continue to explore:
-
The long-term effects and safety of β-alanine supplementation.
-
The potential synergistic effects of combining β-alanine with other supplements.
-
The applications of β-alanine in clinical populations where muscle fatigue and oxidative stress are contributing factors to disease pathology.
References
- 1. grokipedia.com [grokipedia.com]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]
- 4. Page loading... [wap.guidechem.com]
- 5. β-Alanyl-β-alanine [webbook.nist.gov]
- 6. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-(3-Aminopropanoylamino)propanoic acid
The causality behind these recommendations stems from the potential hazards associated with similar chemical structures. For instance, related compounds like 3-(Isopropylamino)propanoic acid are known to cause skin, eye, and respiratory irritation[1]. More reactive analogues such as 3-(Methylamino)propanoic acid are classified as harmful if swallowed, capable of causing severe skin burns, and potentially fatal if inhaled[2]. Propanoic acid itself is corrosive and can cause severe skin burns and eye damage[3][4][5]. Consequently, the procedures outlined below are designed to provide a robust defense against these potential risks.
Core Personal Protective Equipment (PPE) Requirements
Adherence to proper PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of specific equipment must be tailored to the nature of the work being performed, whether handling a solid powder or a solution.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles are mandatory to protect against splashes and airborne particles.[6][7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[7][8] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide sufficient protection for incidental contact.[6] For prolonged handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9][10] |
| Body | Laboratory Coat | A standard, buttoned lab coat is required to protect against skin contact with spills and contamination of personal clothing.[8] Ensure long hair and loose clothing are confined.[9] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is any potential for dust generation.[8] The specific type of respirator should be determined by a formal risk assessment based on the quantity and procedure. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing risk. The following steps provide a self-validating system for safe handling from preparation to disposal.
Preparation and Engineering Controls
-
Fume Hood: All weighing and handling of solid 3-(3-Aminopropanoylamino)propanoic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][10]
-
Area Designation: Designate a specific area for handling the compound to prevent cross-contamination of the laboratory.
-
Pre-operational Check: Before beginning work, ensure all necessary PPE is available and in good condition.[9] Locate the nearest eyewash station and safety shower and verify they are unobstructed.[11]
Handling the Compound
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by safety goggles/face shield, and finally gloves.
-
Handling Solids: When transferring the solid material, use appropriate tools like spatulas and weigh paper. Avoid any actions that could generate dust, such as scraping or vigorous shaking.[8]
-
Preparing Solutions: When preparing solutions, always add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Container Labeling: Ensure any container holding the compound or its solutions is clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[11][12]
Decontamination and Doffing PPE
-
Post-Handling: After handling is complete, decontaminate the work area and any equipment used.
-
Doffing Sequence: Remove PPE in an order that minimizes contamination:
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Protocols
In Case of a Spill
-
Small Spill: If you are trained and it is safe to do so, manage the spill immediately. Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop up the solid material to avoid generating dust.[8] Place it into a sealed, labeled container for hazardous waste. Decontaminate the area afterward.
-
Large Spill: Evacuate the immediate area and alert colleagues.[8] Prevent entry and contact your institution's emergency response team or environmental health and safety department.
In Case of Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[13][14] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][14][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental and regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including used gloves, weigh paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][11]
-
Disposal Regulations: Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[8][10] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. saffronchemicals.com [saffronchemicals.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
